molecular formula C8H9NO2S B089599 2-(4-Aminophenylthio)acetic acid CAS No. 104-18-7

2-(4-Aminophenylthio)acetic acid

Cat. No.: B089599
CAS No.: 104-18-7
M. Wt: 183.23 g/mol
InChI Key: CTPIHHXCACYCIV-UHFFFAOYSA-N
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Description

2-(4-Aminophenylthio)acetic acid is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Aminophenylthio)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43555. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPIHHXCACYCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146205
Record name (4-Aminophenylthio)acetic acid
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Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-18-7
Record name 2-[(4-Aminophenyl)thio]acetic acid
Source CAS Common Chemistry
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Record name (4-Aminophenylthio)acetic acid
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Record name 104-18-7
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Record name (4-Aminophenylthio)acetic acid
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Record name (4-aminophenylthio)acetic acid
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Record name 4-(Aminophenylthio)acetic acid
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Aminophenylthio)acetic acid (CAS 104-18-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential biological activities, and relevant experimental considerations for 2-(4-Aminophenylthio)acetic acid. Due to the limited availability of published experimental data for this specific compound, this guide combines reported data with predicted values and established methodologies for analogous compounds to offer a valuable resource for research and development.

Physicochemical Properties

This compound is a sulfur-containing aromatic amino acid derivative. Its core structure consists of a p-aminothiophenol moiety linked to an acetic acid group via a thioether bond.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 104-18-7
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Appearance Light khaki crystalline powder
Melting Point 193 - 203 °C
Boiling Point 405.3 ± 25.0 °C (Predicted)
Density 1.35 ± 0.1 g/cm³ (Predicted)
pKa 3.21 ± 0.10 (Predicted)
Solubility Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, dichloromethane.
InChI Key CTPIHHXCACYCIV-UHFFFAOYSA-N
SMILES NC1=CC=C(SCC(O)=O)C=C1

Spectroscopic Data (Predicted and Analog-Based)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad O-H stretch from the carboxylic acid would be anticipated in the 2500-3300 cm⁻¹ region. The C=O stretch of the carboxylic acid should appear as a strong band around 1700 cm⁻¹. The N-H stretching of the primary amine would likely be observed as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, and the C=C stretching of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic protons would appear in the range of 6.5-7.5 ppm. The two protons of the methylene group adjacent to the sulfur and carbonyl groups would likely resonate as a singlet around 3.5-4.0 ppm. The amine protons would show a broad singlet, and the acidic proton of the carboxylic acid would also be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected in the 170-180 ppm region. The aromatic carbons would appear between 115 and 150 ppm. The methylene carbon adjacent to the sulfur would likely be found in the 35-45 ppm range.

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 183. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments of the aromatic and thioether moieties.

Potential Biological Activity and Signaling Pathways

Some commercial suppliers suggest that this compound may act as a carbonic anhydrase inhibitor. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and respiration. Inhibition of carbonic anhydrases has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.

The proposed mechanism of action for many carbonic anhydrase inhibitors involves the coordination of the inhibitor to the zinc ion in the enzyme's active site. For sulfonamide-based inhibitors, the sulfonamide group directly binds to the zinc ion. For other classes of inhibitors, different functional groups may be involved in this coordination.

Given the structure of this compound, the carboxylic acid group could potentially interact with the zinc ion or with active site residues. The primary amino group could also play a role in binding.

Carbonic_Anhydrase_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Substrate Reaction Zn(II) Zn(II) H2O_1 H₂O Zn(II)->H2O_1 Coordination His_1 His Zn(II)->His_1 His_2 His Zn(II)->His_2 His_3 His Zn(II)->His_3 HCO3 HCO₃⁻ Zn(II)->HCO3 Release H2O_2 H₂O CO2 CO₂ CO2->Zn(II) Hydration Inhibitor This compound Inhibitor->Zn(II) Binding Synthesis_Workflow Reactants 4-Aminothiophenol + Chloroacetic Acid + Sodium Hydroxide Reaction Reaction in Aqueous Ethanol Reactants->Reaction Acidification Acidification with HCl Reaction->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Pure this compound Purification->Product Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Enzyme_Sol Prepare Carbonic Anhydrase Solution Incubation Incubate Enzyme with Inhibitor or Buffer Enzyme_Sol->Incubation Substrate_Sol Prepare p-Nitrophenyl Acetate Solution Reaction_Start Initiate Reaction with Substrate Addition Substrate_Sol->Reaction_Start Inhibitor_Sol Prepare Inhibitor (Test Compound) Solutions Inhibitor_Sol->Incubation Incubation->Reaction_Start Measurement Measure Absorbance at 400 nm Reaction_Start->Measurement Calc_Activity Calculate % Inhibition Measurement->Calc_Activity IC50 Determine IC₅₀ Value Calc_Activity->IC50

physicochemical properties of 2-(4-Aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Aminophenylthio)acetic acid

This technical guide provides a comprehensive overview of the core (CAS No: 104-18-7), a compound of interest in pharmaceutical and chemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to support laboratory investigation.

Core Physicochemical Data

This compound is an analytical reagent and a synthetic intermediate for dyes and pharmaceuticals.[1] Its key properties are summarized below.

Table 1: Summary of Physicochemical Properties

Property Value Source(s)
CAS Number 104-18-7 [1][2]
Molecular Formula C₈H₉NO₂S [1][2]
Molecular Weight 183.23 g/mol [1][2]
Appearance Off-white to pale beige or light khaki crystalline powder.[1][2]
Melting Point 196-203 °C [1][2][3]
Boiling Point 405.3 ± 25.0 °C (Predicted) [1][2]
Density 1.35 ± 0.1 g/cm³ (Predicted) [1][2]
pKa 3.21 ± 0.10 (Predicted) [1][2]
LogP 1.4455 to 2.0267 [3][4]
Solubility Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, and dichloromethane.[1][2][3]

| Storage Conditions | Store in a freezer at -20°C, or at room temperature (10-25°C) under an inert gas like nitrogen.[1][2][4] Protect from light.[4] | |

Experimental Protocols

The following sections detail standardized methodologies for determining the key .

Melting Point Determination (Capillary Method)

The melting point provides a crucial indication of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[5]

Methodology:

  • Sample Preparation: Finely powder a small amount of the crystalline this compound.[5] Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[6]

  • Apparatus Setup: Attach the capillary tube to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[5]

  • Heating: Place the assembly in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[5]

  • Determination: Heat the apparatus rapidly to approximately 15-20°C below the expected melting point (around 197°C), then reduce the heating rate to 1-2°C per minute.[5]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[7] The melting point range is T1-T2.

Solubility Assessment (Qualitative)

This protocol determines the solubility of the compound in various solvents, which is fundamental for crystallization, extraction, and formulation.[8]

Methodology:

  • Sample Preparation: Place approximately 25 mg of this compound into a small test tube.[9]

  • Solvent Addition: Add 0.75 mL of the selected solvent (e.g., water, methanol, ethyl acetate) to the test tube in small portions.[9]

  • Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[8]

  • Observation: Observe the mixture. The compound is considered "soluble" if it dissolves completely. It is "insoluble" if it remains undissolved.[8] If a small amount remains, it may be classified as "partially soluble."

  • Acid-Base Testing: For aqueous solutions, test the pH with litmus paper to determine if the compound imparts acidic or basic properties to the solution.[10]

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity. Potentiometric titration is a precise method for its determination.[11]

Methodology:

  • Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., an aqueous-organic mixture, due to its limited water solubility).[12] Ensure the solution is free of carbonate.[11]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the electrode into the sample solution.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[13] The shake-flask method is a common approach.[14]

Methodology:

  • Phase Preparation: Prepare a biphasic system by saturating n-octanol with water and water with n-octanol. For compounds with ionizable groups, use a buffer (e.g., phosphate buffer at pH 7.4) for the aqueous phase.[15]

  • Compound Addition: Dissolve a precisely weighed amount of this compound in one of the phases.

  • Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel. Shake vigorously to allow the compound to partition between the two layers until equilibrium is reached.[13]

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[14]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound such as this compound.

G cluster_start 1. Preparation & Purity cluster_properties 2. Physicochemical Testing cluster_end 3. Analysis & Reporting A Sample Acquisition or Synthesis B Purity Analysis (HPLC, NMR) A->B C Melting Point Determination B->C D Solubility Assessment B->D E pKa Measurement B->E F LogP Determination B->F G Data Compilation & Analysis C->G D->G E->G F->G H Final Characterization Report G->H

Physicochemical Characterization Workflow

References

2-(4-Aminophenylthio)acetic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthesis protocol for 2-(4-Aminophenylthio)acetic acid. This compound serves as a valuable intermediate in the synthesis of various dyes and pharmaceuticals.

Core Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₈H₉NO₂S[1]
Molecular Weight 183.23 g/mol [1]
CAS Number 104-18-7[1]
Melting Point 196-203 °C
Boiling Point 405.3±25.0 °C (Predicted)
Density 1.35±0.1 g/cm³ (Predicted)
pKa 3.21±0.10 (Predicted)
Solubility Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, and dichloromethane.
SMILES C1=C(C=CC(=C1)SCC(=O)O)N[1]

Molecular Structure

The molecular structure of this compound consists of an aminophenyl group linked through a sulfur atom (thioether linkage) to an acetic acid moiety.

molecular_structure cluster_phenyl cluster_acetic_acid C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 H_C2 H C2->H_C2 C4 C C3->C4 H_C3 H C3->H_C3 C5 C C4->C5 N N C4->N C6 C C5->C6 H_C5 H C5->H_C5 C6->C1 H_C6 H C6->H_C6 H_N1 H N->H_N1 H_N2 H N->H_N2 C7 C S->C7 C8 C C7->C8 H_C7_1 H C7->H_C7_1 H_C7_2 H C7->H_C7_2 O1 O C8->O1 O2 O C8->O2 H_O H O2->H_O synthesis_workflow start Start dissolve_naoh_chloroacetic Dissolve Chloroacetic Acid and NaOH in Water start->dissolve_naoh_chloroacetic dissolve_thiophenol_naoh Dissolve 4-Aminothiophenol and NaOH in Water start->dissolve_thiophenol_naoh mix_reactants Mix Reactant Solutions dissolve_naoh_chloroacetic->mix_reactants dissolve_thiophenol_naoh->mix_reactants reflux Heat Mixture to Reflux mix_reactants->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl to Precipitate Product cool->acidify filter_wash Filter and Wash Precipitate acidify->filter_wash recrystallize Recrystallize from Methanol/Water filter_wash->recrystallize dry Dry Product Under Vacuum recrystallize->dry end End dry->end

References

An In-depth Technical Guide on the Solubility of 2-(4-Aminophenylthio)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-Aminophenylthio)acetic acid (CAS No. 104-18-7), a compound of interest in pharmaceutical research and chemical synthesis. Understanding its solubility in various organic solvents is critical for process development, formulation, purification, and analytical method development.

Qualitative Solubility of this compound

Based on available chemical literature and supplier specifications, this compound has been described as soluble in a range of common organic solvents. This qualitative information is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Organic SolventSolubility
MethanolSoluble[1]
AcetoneSoluble[1]
TolueneSoluble[1]
n-OctanolSoluble[1]
AcetonitrileSoluble[1]
Ethyl AcetateSoluble[1]
DichloromethaneSoluble[1]

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not provide specific concentration limits.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

For researchers requiring precise solubility values, the shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent. The following protocol is a detailed methodology that can be adapted for this compound.

2.1. Materials and Apparatus

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance (readable to at least 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (chemically compatible with the solvents)

2.2. Experimental Workflow

The general workflow for the shake-flask solubility determination is illustrated in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid into vial B Add known volume of solvent A->B C Seal and place in temperature-controlled shaker B->C D Agitate for a defined period (e.g., 24-72h) C->D E Allow to settle or centrifuge D->E F Withdraw supernatant and filter E->F G Prepare dilutions of the filtrate F->G H Quantify concentration using HPLC or UV-Vis G->H G Start Solubility Sample (Filtrate) Decision1 Is the compound pure and are interfering substances absent? Start->Decision1 UV_Vis Use UV-Vis Spectrophotometry Decision1->UV_Vis Yes HPLC Use HPLC Decision1->HPLC No End Quantified Solubility UV_Vis->End HPLC->End

References

Spectral Data Analysis of 2-(4-Aminophenylthio)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(4-Aminophenylthio)acetic acid, a compound of interest in various research and development applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted spectral characteristics of this compound. These predictions are based on the analysis of its functional groups: a para-substituted benzene ring, a primary aromatic amine, a thioether linkage, and a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.2-7.4Doublet2HAromatic H (ortho to -S-)
~6.6-6.8Doublet2HAromatic H (ortho to -NH₂)
~5.0-6.0Singlet (broad)2H-NH₂
~3.6Singlet2H-S-CH₂-

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppmAssignment
~170-175-COOH
~145-150Aromatic C-NH₂
~130-135Aromatic C-S
~115-120Aromatic C-H (ortho to -NH₂)
~110-115Aromatic C-H (ortho to -S-)
~35-40-S-CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3300-3500Strong, BroadO-H (Carboxylic Acid)Stretching
3200-3400Medium (two bands)N-H (Amine)Stretching
3000-3100MediumC-H (Aromatic)Stretching
2850-2960MediumC-H (Aliphatic)Stretching
1680-1720StrongC=O (Carboxylic Acid)Stretching
1600-1620MediumN-H (Amine)Bending
1450-1550Medium to StrongC=C (Aromatic)Stretching
1210-1320StrongC-O (Carboxylic Acid)Stretching
1000-1250MediumC-N (Amine)Stretching
650-750MediumC-S (Thioether)Stretching
Mass Spectrometry (MS)

A significant collection of mass spectra for this compound is available in the mzCloud database, which contains 190 mass spectra across 2 spectral trees.[1] The expected molecular ion peak [M]⁺ would be observed at m/z 183.0354, corresponding to the molecular weight of the compound (C₈H₉NO₂S).

Expected Fragmentation Patterns:

The molecule is expected to fragment at several key positions, including:

  • Loss of the carboxylic acid group (-COOH): leading to a fragment at m/z 138.

  • Cleavage of the C-S bond: resulting in fragments corresponding to the aminophenylthio and acetic acid moieties.

  • Decarboxylation (-CO₂): producing a fragment at m/z 139.

Experimental Protocols

The following sections outline generalized protocols for obtaining the spectral data described above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H and ¹³C NMR):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

Instrument Parameters (LC-MS):

  • Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Prep Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS ProcessNMR NMR Data Processing (Peak Picking, Integration) NMR->ProcessNMR ProcessIR IR Spectrum Analysis (Peak Assignment) IR->ProcessIR ProcessMS MS Data Analysis (Fragmentation Analysis) MS->ProcessMS StructureElucidation Structure Elucidation & Verification ProcessNMR->StructureElucidation ProcessIR->StructureElucidation ProcessMS->StructureElucidation Report Technical Report & Data Archiving StructureElucidation->Report

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Aminophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Aminophenylthio)acetic acid, a molecule of interest in various research and development applications. Due to the limited availability of a complete, published experimental protocol and corresponding detailed spectral data in readily accessible scientific literature, this guide presents a putative synthesis pathway based on established chemical principles, alongside expected characterization data derived from analogous compounds and spectroscopic prediction tools.

Synthesis Pathway

The most probable and chemically sound method for the synthesis of this compound is through the nucleophilic substitution reaction of 4-aminothiophenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. This reaction, a standard method for the formation of thioethers, is depicted below.

Synthesis_Workflow Reactant1 4-Aminothiophenol Intermediate Sodium 4-aminothiophenolate Reactant1->Intermediate Deprotonation Reactant2 Chloroacetic Acid Product This compound Reactant2->Product Base Base (e.g., NaOH) Base->Intermediate Solvent Solvent (e.g., Ethanol/Water) Solvent->Product Workup Acidification & Purification Product->Workup Intermediate->Product Nucleophilic Substitution (SN2)

Caption: Putative synthesis workflow for this compound.

Experimental Protocol (Putative)

Materials:

  • 4-Aminothiophenol

  • Chloroacetic acid (or Bromoacetic acid)

  • Sodium hydroxide (or another suitable base)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Deprotonation of Thiol: In a round-bottom flask, dissolve 4-aminothiophenol in a suitable solvent such as an ethanol/water mixture. To this solution, add an equimolar amount of a base, like sodium hydroxide, to deprotonate the thiol group, forming the more nucleophilic sodium 4-aminothiophenolate in situ.

  • Nucleophilic Substitution: Slowly add an equimolar amount of chloroacetic acid (or bromoacetic acid) to the reaction mixture. The reaction is likely to be exothermic, so the addition should be controlled to maintain a moderate temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting materials. The reaction is typically heated to reflux to ensure completion, with a reaction time that could range from a few hours to overnight.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be filtered. The pH of the filtrate or the entire reaction mixture is then carefully adjusted to the isoelectric point of the product (likely acidic) using hydrochloric acid to precipitate the this compound.

  • Purification: The crude product can be collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following are the expected analytical techniques and their anticipated results.

Characterization_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS MP Melting Point Analysis Compound->MP Purity Purity Assessment (e.g., HPLC, Titration) Compound->Purity

Caption: Standard characterization workflow for organic compounds.

Data Presentation

The following tables summarize the key physical and anticipated spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource/Reference
CAS Number 104-18-7
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Melting Point 198 °C
Appearance Expected to be a solidGeneral knowledge

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1H-COOH
~7.2Doublet (d)2HAr-H (ortho to -S-)
~6.6Doublet (d)2HAr-H (ortho to -NH₂)
~5.3Singlet2H-NH₂
~3.6Singlet2H-S-CH₂-

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~172-COOH
~148Ar-C (-NH₂)
~133Ar-C (-S-)
~130Ar-CH (ortho to -S-)
~115Ar-CH (ortho to -NH₂)
~38-S-CH₂-

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (carboxylic acid), N-H stretch (amine)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1500Medium-StrongAromatic C=C stretches
~1400MediumC-O stretch, O-H bend
~1300MediumC-N stretch
~700MediumC-S stretch

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
183.03[M]⁺ (Molecular Ion)
138.03[M - COOH]⁺
125.04[M - CH₂COOH]⁺
Detailed Methodologies for Key Experiments

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

    • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Conclusion

The Enigmatic Past: A Technical Guide to 2-(4-Aminophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core

This technical guide delves into the historical context and discovery of 2-(4-Aminophenylthio)acetic acid, a compound with a surprisingly elusive origin story within the annals of chemical literature. While its contemporary applications and physicochemical properties are well-documented by modern suppliers, its initial synthesis and the scientific impetus behind its creation are not readily apparent in readily accessible historical records. This document, therefore, presents a plausible reconstruction of its early synthesis based on established chemical principles of the time, alongside a comprehensive summary of its known modern data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule, including its foundational chemistry.

Historical Context and Postulated Discovery

The precise date and the specific researchers who first synthesized this compound are not clearly documented in the reviewed scientific literature. However, based on the chemical structure and the prevalent synthetic methodologies of the early to mid-20th century, it is highly probable that its discovery was an extension of the broader exploration of aromatic sulfur compounds and amino acids. The likely precursors, 4-aminothiophenol and chloroacetic acid, were known reagents during this period. The synthesis would have been a straightforward nucleophilic substitution, a fundamental reaction in organic chemistry.

The scientific interest at the time could have been multifaceted. Researchers were actively investigating the biological activities of various substituted aromatic compounds. The introduction of a thioacetic acid moiety to an aniline derivative would have been a logical step in the systematic exploration of structure-activity relationships, potentially in the search for new dyes, therapeutic agents, or analytical reagents. Indeed, modern documentation points to its use as an analytical reagent for the determination of nitrite ions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various contemporary chemical suppliers and databases.

PropertyValue
CAS Number 104-18-7
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Melting Point 196-198 °C
Appearance Light yellow to tan powder
Solubility Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, dichloromethane

Plausible Historical Synthesis: Experimental Protocol

The following experimental protocol describes a plausible method for the first synthesis of this compound, based on the well-established reaction between a thiophenol and a haloacetic acid.

Reaction: The synthesis involves the S-alkylation of 4-aminothiophenol with chloroacetic acid in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Step 1: Preparation of Sodium 4-Aminothiophenolate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 12.5 g (0.1 mol) of 4-aminothiophenol in 100 mL of ethanol.

  • Slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water to the stirred solution.

  • Continue stirring for 30 minutes at room temperature to ensure the complete formation of the sodium thiophenolate salt.

Step 2: S-Alkylation

  • Prepare a solution of 9.45 g (0.1 mol) of chloroacetic acid in 50 mL of water and neutralize it with a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water.

  • Add the sodium chloroacetate solution dropwise to the stirred solution of sodium 4-aminothiophenolate over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 2 hours.

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with dilute hydrochloric acid until the pH reaches approximately 4-5. The product, this compound, will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven at 60 °C.

Visualizing the Synthesis

The logical workflow for the plausible historical synthesis of this compound is depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product 4-Aminothiophenol 4-Aminothiophenol Deprotonation Deprotonation of Thiol 4-Aminothiophenol->Deprotonation Chloroacetic_Acid Chloroacetic_Acid Alkylation S-Alkylation Chloroacetic_Acid->Alkylation Sodium_Hydroxide Sodium_Hydroxide Sodium_Hydroxide->Deprotonation Deprotonation->Alkylation Formation of Sodium 4-Aminothiophenolate Acidification Acidification / Precipitation Alkylation->Acidification Final_Product This compound Acidification->Final_Product

Caption: Plausible synthesis workflow for this compound.

Conclusion

While the definitive historical discovery of this compound remains to be unearthed from the primary literature, its chemical nature allows for a confident reconstruction of its likely inaugural synthesis. The compound sits at the intersection of classic aromatic and sulfur chemistry, and its modern availability provides researchers with a tool for various applications, including its documented use in analytical chemistry. This guide provides a solid foundation for professionals working with this molecule by combining its known contemporary data with a sound, historically plausible synthetic context. Further archival research into the chemical literature of the early 20th century may one day reveal the original publication that introduced this intriguing molecule to the world.

Potential Biological Activities of 2-(4-Aminophenylthio)acetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-aminophenylthio)acetic acid represent a class of organic compounds with latent potential for a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide synthesizes the available, albeit limited, scientific information regarding these derivatives and explores the prospective biological activities by drawing parallels with structurally related compounds. While specific quantitative data and detailed experimental protocols for a broad range of this compound derivatives are not extensively documented in publicly accessible literature, this paper aims to provide a foundational understanding for researchers interested in this chemical scaffold. It outlines general synthetic strategies, common experimental protocols for evaluating biological activities, and visualizes key concepts through diagrams to guide future research and development in this area.

Introduction

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. The this compound core structure presents a versatile scaffold for chemical modification, offering opportunities to generate a diverse library of derivatives. The presence of a reactive carboxylic acid group, an amino group, and a thioether linkage allows for the synthesis of amides, esters, Schiff bases, and various heterocyclic compounds. These modifications can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide explores the potential anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, based on the known bioactivities of analogous chemical structures.

Synthetic Pathways

The synthesis of this compound derivatives typically commences from the parent compound, this compound. The primary reactive sites for derivatization are the carboxylic acid and the aromatic amino group.

Amide Bond Formation

A common synthetic route involves the conversion of the carboxylic acid to an acid chloride, which can then be reacted with a variety of amines to form the corresponding amides.

Synthesis_Amide Core This compound AcidChloride 2-(4-Aminophenylthio)acetyl chloride Core->AcidChloride SOCl2 or (COCl)2 Amide 2-(4-Aminophenylthio)acetamide Derivative AcidChloride->Amide Amine R-NH2 Amine->Amide

Figure 1: General synthesis of amide derivatives.
Schiff Base and Heterocyclic Derivatives

The amino group on the phenyl ring is a key functional group for the synthesis of Schiff bases and subsequent heterocyclic compounds. Condensation with various aldehydes or ketones yields Schiff bases, which can then undergo cyclization reactions to form a range of heterocyclic systems.

Synthesis_Schiff_Base Core This compound SchiffBase Schiff Base Derivative Core->SchiffBase Aldehyde R-CHO Aldehyde->SchiffBase Condensation Heterocycle Heterocyclic Derivative SchiffBase->Heterocycle Cyclization

Figure 2: Synthesis of Schiff base and heterocyclic derivatives.

Potential Biological Activities

While direct and extensive research on the biological activities of this compound derivatives is sparse, the known activities of structurally similar compounds provide a strong basis for predicting their potential therapeutic applications.

Anticancer Activity

Thiazole and benzothiazole moieties, which can be synthesized from this compound precursors, are present in numerous compounds with demonstrated anticancer properties. For instance, some thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Table 1: Hypothetical Anticancer Activity Data for this compound Derivatives (Note: This table is illustrative and not based on published data for these specific compounds. It serves as a template for presenting future experimental results.)

Compound IDDerivative TypeCancer Cell LineIC50 (µM)
APTA-AM1 N-phenyl acetamideMCF-7 (Breast)Data not available
APTA-AM2 N-(4-chlorophenyl) acetamideA549 (Lung)Data not available
APTA-SB1 Schiff base with benzaldehydeHeLa (Cervical)Data not available
APTA-TH1 Thiazole derivativeHT-29 (Colon)Data not available
Antimicrobial Activity

The sulfur atom and the aromatic amine in the core structure are features found in many antimicrobial agents. Thiophene and triazole derivatives, which can be synthesized from this scaffold, are known for their antibacterial and antifungal activities. The mechanism of action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Hypothetical Antimicrobial Activity Data for this compound Derivatives (Note: This table is illustrative and not based on published data for these specific compounds. It serves as a template for presenting future experimental results.)

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
APTA-ES1 Ethyl esterS. aureusData not availableC. albicansData not available
APTA-AM3 N-pyridyl acetamideE. coliData not availableA. nigerData not available
APTA-TR1 Triazole derivativeP. aeruginosaData not availableT. rubrumData not available
Anti-inflammatory Activity

Arylalkanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The acetic acid moiety in the core structure of this compound suggests that its derivatives could exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. Benzimidazole derivatives, which can be synthesized from the core structure, have also been reported to possess anti-arthritic activity.[1]

Table 3: Hypothetical Anti-inflammatory Activity Data for this compound Derivatives (Note: This table is illustrative and not based on published data for these specific compounds. It serves as a template for presenting future experimental results.)

Compound IDDerivative TypeIn-vitro Assay% InhibitionIn-vivo Model% Edema Reduction
APTA-AC1 Parent AcidCOX-2 InhibitionData not availableCarrageenan-induced paw edemaData not available
APTA-AM4 N-benzyl acetamideLOX InhibitionData not availableAdjuvant-induced arthritisData not available
APTA-BI1 Benzimidazole derivativeTNF-α ReleaseData not availableXylene-induced ear edemaData not available

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. Researchers should adapt these methods based on the specific properties of the synthesized compounds.

General Synthesis of 2-(4-Aminophenylthio)acetyl Chloride
  • To a stirred solution of this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(4-aminophenylthio)acetyl chloride, which can be used in the next step without further purification.

In-vitro Anticancer Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 AddCompound Add test compounds at varying concentrations Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Read Read absorbance at 570 nm AddSolubilizer->Read

Figure 3: Workflow of the MTT assay for cytotoxicity.
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[1]

  • Inoculum Preparation: Prepare a standardized microbial suspension in sterile saline.

  • Plate Inoculation: Uniformly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Conclusion and Future Directions

The chemical scaffold of this compound holds considerable promise for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The lack of extensive published research on its derivatives presents a significant opportunity for new investigations. Future research should focus on the synthesis of a diverse library of derivatives, including amides, esters, Schiff bases, and various heterocyclic compounds. Systematic screening of these compounds for their biological activities, coupled with quantitative structure-activity relationship (QSAR) studies, will be crucial for identifying lead candidates and optimizing their therapeutic potential. Detailed mechanistic studies will then be required to elucidate their modes of action and to pave the way for their potential clinical development. The methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising class of compounds.

References

The Medicinal Chemistry of 2-(4-Aminophenylthio)acetic Acid: An Unexplored Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Aminophenylthio)acetic acid, a readily accessible synthetic intermediate, presents a unique and largely unexplored scaffold for the development of novel therapeutic agents. Its chemical structure, featuring a reactive primary amine, a flexible thioacetic acid side chain, and a central phenyl ring, offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. While direct studies on the medicinal chemistry of this compound itself are notably absent in publicly available scientific literature, the well-documented pharmacological activities of structurally related compounds, including those containing aminophenyl, thioacetic acid, and phenylthio moieties, strongly suggest a high potential for this core structure in various therapeutic areas. This technical guide aims to consolidate the existing, albeit limited, information on this compound and to extrapolate its potential roles in medicinal chemistry by examining the biological activities of analogous structures. This guide also outlines prospective synthetic strategies and proposes future research directions to unlock the therapeutic promise of this scaffold.

Introduction

The quest for novel chemical entities with improved efficacy and safety profiles is a perpetual driver in medicinal chemistry. Scaffolds that are synthetically tractable and offer opportunities for diverse functionalization are of paramount importance. This compound (APTA), with its distinct combination of functional groups, represents such a scaffold. Despite its commercial availability and use as an intermediate in the synthesis of dyes and other chemicals, its potential as a core structure for drug discovery has been surprisingly overlooked. This guide will delve into the chemical properties of APTA and explore the medicinal chemistry landscape of related compounds to build a case for its investigation as a source of new therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its development in a medicinal chemistry program.

PropertyValueReference
Molecular Formula C₈H₉NO₂SN/A
Molecular Weight 183.23 g/mol N/A
CAS Number 104-18-7N/A
Appearance Off-white to pale beige solidN/A
Melting Point 197-203 °CN/A
pKa 3.21 ± 0.10 (Predicted)N/A
LogP 1.44 (Predicted)N/A
Solubility Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, dichloromethane.N/A

Synthetic Chemistry of this compound and Its Derivatives

While specific literature on the synthesis of a wide range of APTA derivatives is scarce, its structure suggests straightforward synthetic amenability. The primary aromatic amine and the carboxylic acid moiety are key functional handles for derivatization.

Synthesis of the Core Scaffold

The synthesis of this compound itself can be achieved through several established methods, most commonly involving the reaction of 4-aminothiophenol with a haloacetic acid or its ester.

General Experimental Protocol: Synthesis of this compound

A solution of 4-aminothiophenol in a suitable solvent (e.g., ethanol, water) is treated with a base (e.g., sodium hydroxide, potassium carbonate) to generate the thiophenolate anion. To this solution, an equimolar amount of a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) is added portion-wise. The reaction mixture is then stirred, typically at room temperature or with gentle heating, until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is acidified to precipitate the product, which can then be collected by filtration, washed with water, and purified by recrystallization.

Derivatization Strategies

The chemical reactivity of this compound allows for the synthesis of a diverse library of derivatives.

The primary aromatic amine can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. It can also serve as a nucleophile in condensation reactions to form Schiff bases or be diazotized for further transformations.

The carboxylic acid can be converted to esters, amides, or acid chlorides. Amide formation, in particular, allows for the introduction of a vast array of amine-containing fragments, significantly expanding the chemical space.

The bifunctional nature of APTA allows for its use in the synthesis of various heterocyclic systems. For example, condensation of the amino group with suitable reagents can lead to the formation of benzothiazoles or other fused heterocycles, while reactions involving both the amine and the carboxylic acid could yield cyclic amides or other ring systems.

Potential Roles in Medicinal Chemistry Based on Analogous Structures

The therapeutic potential of this compound can be inferred from the biological activities of compounds sharing its key structural motifs.

Anticancer Activity

Numerous compounds containing the aminophenylthio moiety or acetic acid derivatives have demonstrated significant anticancer properties. For instance, derivatives of 2-(4-aminophenyl)benzothiazole have been investigated as photosensitizing agents for photodynamic therapy of cancer. Furthermore, various acetic acid derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation and survival. The APTA scaffold could be a valuable starting point for the design of novel anticancer agents, potentially acting as enzyme inhibitors or as cytotoxic agents.

Antimicrobial Activity

The aminophenyl and thioacetic acid moieties are present in several classes of antimicrobial agents. The primary amine can be crucial for interactions with bacterial targets, while the thioether linkage and the carboxylic acid can contribute to the overall pharmacokinetic and pharmacodynamic properties. Derivatives of APTA could be explored for their potential as antibacterial, antifungal, or antiviral agents.

Anti-inflammatory and Analgesic Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The thioacetic acid moiety in APTA could mimic the acidic function of these drugs, potentially leading to the discovery of new anti-inflammatory agents with novel mechanisms of action or improved side-effect profiles. The aminophenyl group also offers opportunities for modification to enhance analgesic properties.

Enzyme Inhibition

The structural features of this compound make it a candidate for the design of enzyme inhibitors. The carboxylic acid can interact with active site residues, while the aminophenylthio portion can be tailored to fit into specific binding pockets. Potential targets could include kinases, proteases, and various metabolic enzymes.

Prospective Research and Development Workflow

To systematically explore the medicinal chemistry potential of this compound, a structured research workflow is proposed.

G cluster_0 Scaffold Identification and Synthesis cluster_1 Library Design and Synthesis cluster_2 Biological Screening cluster_3 Lead Optimization Scaffold This compound Synthesis Synthesis of Core Scaffold Scaffold->Synthesis Design Design of Derivative Libraries (Amides, Esters, Heterocycles) Synthesis->Design Parallel_Synthesis Parallel Synthesis of Derivatives Design->Parallel_Synthesis Screening High-Throughput Screening (e.g., Anticancer, Antimicrobial Assays) Parallel_Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

Figure 1. Proposed workflow for the development of this compound derivatives.

Conclusion and Future Perspectives

This compound stands as a promising, yet underexplored, scaffold in the field of medicinal chemistry. Its straightforward synthesis and versatile functional groups for derivatization make it an ideal candidate for the generation of diverse chemical libraries. Based on the pharmacological activities of structurally related compounds, derivatives of APTA hold significant potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as enzyme inhibitors. The lack of dedicated research on this scaffold presents a clear opportunity for innovation and discovery. A systematic approach, involving library synthesis, high-throughput screening, and lead optimization, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. Future research in this area could lead to the identification of novel drug candidates with unique mechanisms of action and improved therapeutic profiles. The scientific community is encouraged to direct its attention to this promising and accessible chemical entity.

In-depth Theoretical and Computational Analysis of 2-(4-Aminophenylthio)acetic Acid: A Review of Currently Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for dedicated theoretical and computational studies on 2-(4-Aminophenylthio)acetic acid has revealed a notable absence of in-depth research in the public domain. While this compound is recognized and utilized as a chemical intermediate and features in broader patent literature concerning metalloprotease inhibitors, specific computational modeling, and theoretical analyses detailing its molecular properties, electronic structure, and potential signaling pathway interactions are not presently available in published scientific literature.

This technical guide aims to address the user's core requirements by first acknowledging the current research landscape and then providing a foundational framework for the types of theoretical and computational studies that would be necessary to fully characterize this compound. This includes outlining the standard experimental and computational protocols that would be employed for such an analysis.

Current State of Research

Proposed Framework for Theoretical and Computational Modeling

To fulfill the need for a comprehensive understanding of this compound, a series of computational studies would be required. The following sections outline the standard methodologies that researchers would typically employ.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a robust method for this purpose.

Experimental Protocols:

  • Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

  • Methodology: The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly used and reliable level of theory for organic molecules, providing a good balance between accuracy and computational cost.

  • Calculations to be Performed:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Vibrational Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the infrared and Raman spectra.

    • Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting non-covalent interactions.

    • Natural Bond Orbital (NBO) Analysis: To study charge delocalization and intramolecular interactions.

Data Presentation:

The results from these calculations would be summarized in tables as follows:

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å) / Bond Angle (°)
C1-C2Calculated Value
C-SCalculated Value
S-C-CCalculated Value
......

Table 2: Calculated Vibrational Frequencies

ModeWavenumber (cm⁻¹)IR IntensityRaman ActivityAssignment
1Calculated ValueCalculated ValueCalculated Valuee.g., N-H stretch
2Calculated ValueCalculated ValueCalculated Valuee.g., C=O stretch
...............

Table 3: Electronic Properties

PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Ionization PotentialCalculated Value
Electron AffinityCalculated Value
Molecular Docking

To investigate the potential of this compound as a drug candidate, molecular docking studies would be performed against a relevant protein target. For instance, based on patent literature, a matrix metalloprotease (MMP) could be a potential target.

Experimental Protocols:

  • Software: AutoDock, Glide, or GOLD are commonly used for molecular docking.

  • Preparation of Ligand and Receptor: The 3D structure of this compound would be optimized using the quantum chemical methods described above. The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands would be removed, and polar hydrogens would be added.

  • Docking Simulation: The ligand would be docked into the active site of the receptor. The docking algorithm would generate a series of possible binding poses, which would be scored based on their binding affinity.

Data Presentation:

Table 4: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
e.g., MMP-9Calculated Valuee.g., HIS401, GLU402e.g., Hydrogen Bond, Pi-Alkyl
............

Visualization of Workflows

The logical flow of a theoretical and computational study of this compound can be visualized as follows:

Theoretical_Computational_Workflow cluster_quantum Quantum Chemical Calculations (DFT) cluster_docking Molecular Docking GeoOpt Geometry Optimization Freq Vibrational Frequencies GeoOpt->Freq Electronic Electronic Properties (HOMO, LUMO, MEP) GeoOpt->Electronic NBO NBO Analysis GeoOpt->NBO LigandPrep Ligand Preparation GeoOpt->LigandPrep Report Generate Technical Report (Data Tables, Visualizations) GeoOpt->Report Freq->Report Electronic->Report NBO->Report DockingSim Docking Simulation LigandPrep->DockingSim ReceptorPrep Receptor Preparation (PDB) ReceptorPrep->DockingSim Analysis Binding Affinity & Interaction Analysis DockingSim->Analysis Analysis->Report Start Define Molecule: This compound Start->GeoOpt

Caption: Workflow for Theoretical and Computational Analysis.

Conclusion

While a specific and detailed theoretical and computational guide for this compound cannot be provided due to the lack of existing research, this document outlines the established and necessary methodologies to generate such data. The provided framework, including proposed protocols, data presentation formats, and a workflow visualization, serves as a blueprint for future research into the molecular and electronic properties of this compound. For researchers and drug development professionals, initiating these described studies would be the critical next step in building a comprehensive understanding of this compound from a theoretical and computational perspective.

Methodological & Application

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 2-(4-Aminophenylthio)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of 2-(4-aminophenylthio)acetic acid derivatives and the subsequent evaluation of their antimicrobial properties. The methodologies are intended for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and antimicrobial discovery.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, is typically achieved via the nucleophilic substitution of a haloacetic acid derivative with 4-aminothiophenol. Subsequent modifications can be performed on the amino or carboxylic acid functional groups to generate a library of derivatives.

Protocol 1: Synthesis of the Parent Compound

This protocol outlines a general two-step procedure for synthesizing the parent this compound.

Step 1: Synthesis of Ethyl 2-((4-aminophenyl)thio)acetate

  • To a solution of 4-aminothiophenol (1 eq.) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 eq.).

  • Stir the mixture at room temperature until the 4-aminothiophenol is fully dissolved and the thiolate is formed.

  • Add ethyl chloroacetate (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete (usually after 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to 2-((4-aminophenyl)thio)acetic acid

  • Suspend the synthesized ethyl 2-((4-aminophenyl)thio)acetate (1 eq.) in an aqueous solution of a base, such as sodium hydroxide (2-3 eq.).

  • Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.

Protocol 2: Synthesis of Amide Derivatives

This protocol describes the synthesis of amide derivatives from the parent acetic acid compound, a common strategy to explore structure-activity relationships.

  • Combine the parent 2-((4-aminophenyl)thio)acetic acid (1 eq.), a desired amine (1.1 eq.), and a coupling agent such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or DMF.

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.), to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product using column chromatography on silica gel.

G cluster_0 Protocol 1: Synthesis of Parent Compound cluster_1 Protocol 2: Synthesis of Amide Derivatives start1 4-Aminothiophenol + Ethyl Chloroacetate react1 Nucleophilic Substitution (Base, Reflux) start1->react1 inter Intermediate: Ethyl 2-((4-aminophenyl)thio)acetate react1->inter react2 Base Hydrolysis (e.g., NaOH, Reflux) inter->react2 acid Acidification (e.g., HCl) react2->acid parent Final Product: 2-((4-aminophenyl)thio)acetic acid acid->parent parent_p2 Parent Acetic Acid + Desired Amine react3 Amide Coupling (HATU/DCC, Base) parent_p2->react3 workup Work-up & Purification (Column Chromatography) react3->workup deriv Final Product: Amide Derivative workup->deriv G prep_culture Prepare Microbial Culture (Adjust to 0.5 McFarland) inoculate Inoculate Plate with Microbial Suspension prep_culture->inoculate prep_plate Prepare 96-Well Plate (Add Growth Medium) serial_dilute Perform Serial Dilution of Test Compounds prep_plate->serial_dilute add_controls Set Up Controls (Positive, Negative, Sterility) serial_dilute->add_controls add_controls->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

References

Application Notes and Protocols for the Use of 2-(4-Aminophenylthio)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenylthio)acetic acid, more commonly known in peptide chemistry as 4-mercaptophenylacetic acid (MPAA), is a pivotal reagent in the synthesis of large peptides and proteins. It functions as a highly effective thiol catalyst in Native Chemical Ligation (NCL), a cornerstone technology for chemoselectively joining unprotected peptide fragments.[1][2] This method has revolutionized the production of complex protein architectures that are inaccessible through traditional solid-phase peptide synthesis (SPPS) alone.[3][4]

MPAA's primary advantages include its high catalytic activity, water solubility, and lack of the pungent odor associated with other thiol catalysts like thiophenol.[5] These properties have established MPAA as the catalyst of choice for many NCL applications, leading to significantly faster reaction times and higher yields of the desired ligation product.[4]

Mechanism of Action in Native Chemical Ligation

Native Chemical Ligation is a two-step process that forms a native peptide bond between two unprotected peptide segments. One segment must contain a C-terminal thioester, and the other must have an N-terminal cysteine residue.[5][6]

  • Transthioesterification (Catalyzed by MPAA): The initial step is a reversible thiol-thioester exchange. MPAA, with its lower pKa compared to alkyl thiols, acts as a potent nucleophile that attacks the C-terminal alkyl thioester of the first peptide fragment.[3] This generates a more reactive aryl thioester intermediate. The reversibility of this step is a key feature of NCL's regioselectivity.[1][2]

  • Intramolecular S-N Acyl Shift: The newly formed, highly reactive aryl thioester intermediate is then attacked by the thiol side chain of the N-terminal cysteine residue of the second peptide fragment. This is followed by a rapid and irreversible intramolecular S-to-N acyl shift, which results in the formation of a stable, native amide bond at the ligation site.[1][5][6]

The overall mechanism is depicted in the following diagram:

NCL_Workflow Start Start Dissolve_Peptides Dissolve Peptide Fragments in Ligation Buffer Start->Dissolve_Peptides Add_Reagents Add MPAA and TCEP Dissolve_Peptides->Add_Reagents Adjust_pH Adjust pH to 7.0-7.5 Add_Reagents->Adjust_pH Incubate Incubate at Room Temperature Adjust_pH->Incubate Monitor Monitor by RP-HPLC Incubate->Monitor Monitor->Incubate Incomplete Purify Purify by Preparative RP-HPLC Monitor->Purify Reaction Complete Characterize Characterize by Mass Spectrometry Purify->Characterize End End Characterize->End

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 2-(4-Aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Aminophenylthio)acetic acid is a versatile primary aromatic amine that serves as a valuable precursor in the synthesis of novel azo dyes. The presence of both an amino group, which can be readily diazotized, and a carboxylic acid moiety, which can be further functionalized, makes it an attractive building block for creating a diverse range of dyestuffs. These dyes have potential applications in various fields, including textile dyeing, analytical chemistry, and as functional materials. The incorporation of the thioacetic acid group can also influence the solubility, chelating properties, and biological activity of the resulting dyes. This document provides detailed protocols for the synthesis of azo dyes derived from this compound and outlines their potential applications.

General Reaction Scheme

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).[1]

  • Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, yielding the final dye.[1]

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound, which is a key intermediate in azo dye synthesis.

Materials:

  • This compound (MW: 183.23 g/mol )

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, suspend 1.83 g (0.01 mol) of this compound in 50 mL of distilled water.

  • Add 2.5 mL of concentrated hydrochloric acid to the suspension. Stir the mixture until a clear solution is obtained. Gentle warming may be applied if necessary, followed by cooling.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • The resulting solution contains the 4-((carboxymethyl)thio)benzenediazonium chloride and is ready for the subsequent coupling reaction. It is important to use this solution immediately as diazonium salts are generally unstable.[1]

Protocol 2: Synthesis of a Representative Azo Dye: 2-((4-((2-hydroxynaphthalen-1-yl)diazenyl)phenyl)thio)acetic acid

This protocol details the coupling of the diazotized this compound with 2-naphthol to produce a specific azo dye.

Materials:

  • 4-((Carboxymethyl)thio)benzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately.[2]

  • Continue stirring the reaction mixture in the ice bath for 60-90 minutes to ensure complete coupling.

  • After the coupling is complete, allow the mixture to stand for 30 minutes.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C).

  • The purity of the synthesized dye can be checked by thin-layer chromatography (TLC).

Data Presentation

Table 1: Illustrative Physicochemical and Tinctorial Properties of a Representative Azo Dye

PropertyIllustrative Value
Chemical Name 2-((4-((2-hydroxynaphthalen-1-yl)diazenyl)phenyl)thio)acetic acid
Molecular Formula C₁₈H₁₄N₂O₃S
Molecular Weight 354.38 g/mol
Appearance Red to dark red powder
Melting Point >250 °C (decomposes)
Yield 85-95% (typical for azo coupling reactions)
λmax (in DMF) ~490-520 nm
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol; insoluble in water

Table 2: Illustrative Fastness Properties of the Representative Azo Dye on Polyester Fabric

Fastness PropertyIllustrative Rating (ISO Scale 1-5)
Light Fastness 4-5
Wash Fastness 4
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 4
Sublimation Fastness 3-4

Note: The fastness properties of disperse dyes can vary depending on the dyeing conditions and the specific substrate.[3]

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of an azo dye.

Experimental Workflow

experimental_workflow start Start: this compound diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization coupling Azo Coupling (Mix diazonium salt and coupling component at 0-5 °C) diazotization->coupling coupling_prep Prepare Coupling Component Solution (e.g., 2-Naphthol in NaOH) coupling_prep->coupling filtration Filtration and Washing (Collect and wash the dye precipitate) coupling->filtration drying Drying (In a desiccator or vacuum oven) filtration->drying characterization Characterization (TLC, Melting Point, Spectroscopy) drying->characterization end End: Purified Azo Dye characterization->end

Caption: General experimental workflow for azo dye synthesis.

References

Application Notes and Protocols for the Synthesis of Photochromic Azobenzene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of photochromic azobenzene compounds, a class of molecules known for their light-responsive behavior.[1][2][3] Azobenzenes can reversibly switch between two isomers, a thermally stable trans (E) form and a metastable cis (Z) form, upon irradiation with light of specific wavelengths.[2][4][5] This unique property makes them valuable for a wide range of applications, including molecular switches, photosensitive materials, and photopharmacology.[5][6][7]

General Principles of Azobenzene Synthesis

The most common and versatile method for synthesizing azobenzene derivatives involves a two-step process:

  • Diazotization: An aromatic amine (aniline derivative) is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[8][9] This reaction is highly temperature-sensitive, as diazonium salts are unstable and can decompose at higher temperatures, leading to low yields.[9]

  • Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich aromatic compound (the coupling agent), such as a phenol or an aniline derivative.[10][11] This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling agent.[10] The pH of the coupling reaction is crucial: phenols require mildly alkaline conditions to form the more reactive phenoxide ion, while aromatic amines require mildly acidic conditions.[9][11]

Experimental Protocols

This section details the synthesis of a representative photochromic azobenzene, 4-hydroxyazobenzene, through the diazotization of aniline and subsequent coupling with phenol.

Materials and Equipment
  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ethanol

  • Distilled water

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Thermometer

  • pH paper or pH meter

Detailed Synthesis Protocol for 4-Hydroxyazobenzene

Step 1: Diazotization of Aniline

  • In a 250 mL beaker, dissolve 2.3 mL of aniline in a mixture of 6 mL of concentrated HCl and 12 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring. Some precipitation of aniline hydrochloride may occur, which is acceptable.[9]

  • In a separate beaker, prepare a solution of 1.8 g of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes, ensuring the temperature remains below 5 °C.[9][12] The formation of the diazonium salt is indicated by a slight color change.

Step 2: Azo Coupling with Phenol

  • In a separate 400 mL beaker, dissolve 2.4 g of phenol in 25 mL of 10% sodium hydroxide solution.

  • Cool this solution in an ice bath to below 5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the cold phenol solution with vigorous stirring.

  • A brightly colored precipitate (orange-red) of 4-hydroxyazobenzene will form immediately.[13]

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure complete coupling.

Step 3: Work-up and Purification

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • To purify the product, recrystallize the crude solid from an ethanol-water mixture.[14] Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of various azobenzene derivatives.

Compound NameAromatic AmineCoupling AgentReaction Time (Coupling)Yield (%)λmax (trans) (nm)λmax (cis) (nm)
4-HydroxyazobenzeneAnilinePhenol30 min~85%~350~450
4-AminoazobenzeneAnilineAniline60 min~90%~380~460
Methyl OrangeSulfanilic acidN,N-Dimethylaniline45 min~95%~460-
Disperse Orange 34-NitroanilinePhenol60 min~80%~480-

Note: Yields and absorption maxima can vary depending on the specific reaction conditions and solvent used.

Visualization of Experimental Workflow and Photoisomerization

Below are diagrams illustrating the key processes involved in the synthesis and function of photochromic azobenzene compounds.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A Aniline + HCl + H2O B Cool to 0-5 °C A->B C Add NaNO2 solution B->C D Diazonium Salt Formation C->D G Mix Diazonium Salt and Phenoxide D->G E Phenol + NaOH F Cool to 0-5 °C E->F F->G H Crude Azobenzene G->H I Vacuum Filtration H->I J Recrystallization (Ethanol/Water) I->J K Pure 4-Hydroxyazobenzene J->K

Caption: Experimental workflow for the synthesis of 4-hydroxyazobenzene.

photoisomerization cluster_trans trans-Azobenzene (Stable) cluster_cis cis-Azobenzene (Metastable) trans trans cis cis trans->cis UV Light (π→π) cis->trans Visible Light (n→π) or Heat

Caption: Reversible photoisomerization of azobenzene between trans and cis isomers.

References

Application Notes and Protocols for 2-(4-Aminophenylthio)acetic acid as an Analytical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenylthio)acetic acid is a versatile analytical reagent primarily utilized in the quantitative determination of nitrite ions in various sample matrices. Its core functionality lies in the reactivity of its primary aromatic amine group. In an acidic medium, this amine group undergoes diazotization upon reaction with nitrite ions, forming a diazonium salt. This intermediate is then coupled with a suitable aromatic compound (a coupling agent) to produce a highly colored azo dye. The intensity of the resulting color is directly proportional to the concentration of nitrite in the sample, enabling accurate spectrophotometric or colorimetric analysis.[1] This application note provides a detailed protocol for the use of this compound in the analysis of nitrite, based on established methodologies for structurally similar compounds.

Principle of Detection: Diazotization and Coupling Reaction

The analytical method is based on the Griess test chemistry. The process involves two key steps:

  • Diazotization: In an acidic solution, nitrite ions (NO₂⁻) react with the primary aromatic amine of this compound to form a diazonium salt.

  • Coupling: The resulting diazonium salt is a reactive electrophile that readily couples with an electron-rich aromatic compound (the coupling agent), such as N-(1-naphthyl)ethylenediamine dihydrochloride (NED) or resorcinol, to form a stable, intensely colored azo dye.[1]

The concentration of the azo dye, and therefore the initial nitrite concentration, is determined by measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

Proposed Experimental Protocol for Nitrite Determination

This protocol is adapted from a validated method for the structurally similar compound, 4-aminophenylacetic acid, and is proposed as a robust starting point for the use of this compound.[1] Optimization of reagent concentrations and reaction times may be required for specific applications.

Reagents and Solutions
  • This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound in 100 mL of distilled water. Gentle warming may be required to aid dissolution.

  • Coupling Agent Solution (e.g., Resorcinol, 0.1% w/v): Dissolve 0.1 g of resorcinol in 100 mL of distilled water.[1] Alternative coupling agent: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% w/v).

  • Hydrochloric Acid (HCl), 2 M: Prepare by diluting concentrated HCl.

  • Standard Nitrite Stock Solution (1000 ppm): Dissolve 0.150 g of dried sodium nitrite (NaNO₂) in 100 mL of distilled water. This solution is stable for several weeks when stored at 4°C.

  • Working Nitrite Standard Solutions: Prepare a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.1, 0.5, 1.0, 1.5, 2.0, 2.5 ppm).

Instrumentation
  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter

Analytical Procedure
  • Sample Preparation: Water samples should be filtered to remove any particulate matter. For other matrices, appropriate extraction and cleanup procedures may be necessary.

  • Reaction Mixture:

    • Pipette 10 mL of the sample or standard solution into a 25 mL volumetric flask.

    • Add 2 mL of 2 M HCl to acidify the medium.

    • Add 2 mL of the 0.25% this compound solution and mix well. Allow the diazotization reaction to proceed for 5 minutes.

    • Add 2 mL of the 0.1% coupling agent solution (e.g., resorcinol) and mix thoroughly.

    • Dilute the solution to the 25 mL mark with distilled water and mix.

  • Color Development: Allow the solution to stand for 20 minutes at room temperature for full color development.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting orange-colored azo dye at its wavelength of maximum absorbance (λmax). For the analogous reaction with 4-aminophenylacetic acid and resorcinol, the λmax is 455 nm.[1] A new λmax should be determined for the specific dye formed with this compound.

  • Calibration Curve: Plot the absorbance values of the working standard solutions against their corresponding nitrite concentrations to generate a calibration curve.

  • Quantification: Determine the nitrite concentration in the unknown sample by interpolating its absorbance value on the calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative data obtained for the spectrophotometric determination of nitrite using the structurally similar reagent, 4-aminophenylacetic acid, with resorcinol as the coupling agent.[1] These values provide an expected performance range for the proposed protocol.

ParameterValue
Wavelength of Maximum Absorbance (λmax)455 nm
Beer-Lambert's Law Linearity Range0.1 - 2.4 µg/mL (ppm)
Molar Absorptivity2.27 x 10⁴ L·mol⁻¹·cm⁻¹
Sandell's Sensitivity2.03 x 10⁻³ µg·cm⁻²
Correlation Coefficient (r²)0.9986
Percentage Recovery in Water Samples91.16% - 101.4%

Potential Interferences

As with most colorimetric methods for nitrite, certain ions can interfere with the analysis. A study on the analogous 4-aminophenylacetic acid method investigated the effect of various foreign ions.[1] Similar interferences can be expected for this proposed protocol.

IonTolerance Limit (ppm)
Cl⁻, SO₄²⁻, NO₃⁻, PO₄³⁻, Ca²⁺, Mg²⁺> 1000
Fe³⁺, Cu²⁺, Al³⁺< 100

Note: The tolerance limit is defined as the concentration of the foreign ion that causes an error of ±2% in the determination of 1.0 ppm of nitrite.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample/Standard Mix1 Acidify Sample Sample->Mix1 ReagentA This compound Mix2 Add Diazotizing Reagent ReagentA->Mix2 ReagentB Coupling Agent Mix3 Add Coupling Agent ReagentB->Mix3 Acid HCl Acid->Mix1 Mix1->Mix2 Mix2->Mix3 Dilute Dilute to Volume Mix3->Dilute ColorDev Color Development (20 min) Dilute->ColorDev Spectro Measure Absorbance at λmax ColorDev->Spectro CalCurve Generate Calibration Curve Spectro->CalCurve Quantify Quantify Nitrite Spectro->Quantify CalCurve->Quantify

Caption: Experimental workflow for nitrite determination.

Signaling Pathway: Chemical Reaction

chemical_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Reagent This compound Diazonium Diazonium Salt Reagent->Diazonium Diazotization Nitrite Nitrite (NO₂⁻) Nitrite->Diazonium CouplingAgent Coupling Agent (e.g., NED) AzoDye Colored Azo Dye CouplingAgent->AzoDye H_ion H⁺ (Acidic Medium) H_ion->Diazonium Diazonium->AzoDye Coupling

Caption: Chemical reaction pathway for nitrite detection.

References

Application Notes and Protocols: 2-(4-Aminophenylthio)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-aminophenylthio)acetic acid as a versatile building block in organic synthesis, with a particular focus on its applications in medicinal chemistry. Detailed experimental protocols for the synthesis of key derivatives and representative biological activity data are presented to guide researchers in leveraging this compound for the development of novel therapeutic agents.

Introduction

This compound is a bifunctional molecule incorporating a nucleophilic aromatic amine, a carboxylic acid, and a thioether linkage. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its derivatives have shown significant promise as antimicrobial and antitumor agents, highlighting its importance as a scaffold in drug discovery.

Key Applications

The primary applications of this compound in organic synthesis lie in its ability to serve as a precursor for:

  • Benzothiazole Derivatives: The core structure of this compound is amenable to intramolecular cyclization to form substituted benzothiazoles. These heterocycles are a well-established class of pharmacologically active compounds.

  • Amide and Ester Derivatives: The carboxylic acid and amino moieties can be readily functionalized to generate a diverse library of amide and ester derivatives, allowing for the fine-tuning of physicochemical and biological properties.

  • Thiophene-based Compounds: While not a direct precursor, the thioether and acetic acid functionalities can be manipulated in multi-step syntheses to construct various thiophene-containing molecules, which are also known for their broad range of biological activities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of the title compound from commercially available starting materials.

Reaction Scheme:

G 4-Aminothiophenol 4-Aminothiophenol This compound This compound 4-Aminothiophenol->this compound 1. Chloroacetic acid, NaOH 2. HCl (aq)

Figure 1: Synthesis of this compound.

Materials:

  • 4-Aminothiophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-aminothiophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • Cool the solution in an ice bath and slowly add a solution of chloroacetic acid (1 equivalent) in water.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from an ethanol/water mixture to afford pure this compound.

Protocol 2: Synthesis of N-Acetyl-2-(4-aminophenylthio)acetic Acid

This protocol details the protection of the amino group, a common step before further functionalization or cyclization.

Reaction Scheme:

G This compound This compound N-Acetyl-2-(4-aminophenylthio)acetic acid N-Acetyl-2-(4-aminophenylthio)acetic acid This compound->N-Acetyl-2-(4-aminophenylthio)acetic acid Acetic anhydride, Pyridine

Figure 2: N-Acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Suspend this compound (1 equivalent) in dichloromethane.

  • Add pyridine (2 equivalents) to the suspension.

  • Cool the mixture in an ice bath and add acetic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-2-(4-aminophenylthio)acetic acid.

Protocol 3: Intramolecular Cyclization to a Benzothiazole Derivative

This proposed protocol is based on established methods for benzothiazole synthesis and illustrates the cyclization of the N-acylated intermediate.

Reaction Scheme:

G N-Acetyl-2-(4-aminophenylthio)acetic acid N-Acetyl-2-(4-aminophenylthio)acetic acid 2-(Benzothiazol-2-yl)acetic acid derivative 2-(Benzothiazol-2-yl)acetic acid derivative N-Acetyl-2-(4-aminophenylthio)acetic acid->2-(Benzothiazol-2-yl)acetic acid derivative POCl3 or PPA, Heat

Figure 3: Intramolecular cyclization to a benzothiazole derivative.

Materials:

  • N-Acetyl-2-(4-aminophenylthio)acetic acid

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Toluene (if using POCl₃)

Procedure (using POCl₃):

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend N-acetyl-2-(4-aminophenylthio)acetic acid (1 equivalent) in dry toluene.

  • Add phosphorus oxychloride (2-3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired benzothiazole derivative.

Applications in Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery due to their potential antimicrobial and antitumor activities.

Antimicrobial Activity

The core scaffold can be elaborated to produce compounds with potent activity against a range of microbial pathogens. The following table summarizes representative minimum inhibitory concentration (MIC) values for structurally related compounds against various bacterial and fungal strains.

Compound TypeOrganismMIC (µg/mL)Reference
Thiophene DerivativeStaphylococcus aureus0.81[1]
Thiophene DerivativeBacillus subtilis0.81[1]
Thiophene DerivativeEscherichia coli0.81[1]
Thiophene DerivativeSalmonella typhi0.81[1]
Thiophene DerivativeCandida albicans0.91[1]
Thiophene DerivativeAspergillus niger0.91[1]
Benzothiazole DerivativeCandida krusei1.95[2]
Antitumor Activity

Substituted 2-(4-aminophenyl)benzothiazoles, which can be synthesized from this compound, have demonstrated potent and selective antitumor activity.

CompoundCell LineIC₅₀ (nM)Reference
2-(4-Amino-3-methylphenyl)benzothiazoleMCF-7 (Breast)<1
2-(4-Amino-3-methylphenyl)benzothiazoleT-47D (Breast)1
2-(4-Amino-3-methylphenyl)benzothiazoleMDA-MB-468 (Breast)1
2-(4-Amino-3-chlorophenyl)benzothiazoleOVCAR-3 (Ovarian)10
2-(4-Amino-3-chlorophenyl)benzothiazoleA498 (Kidney)10

Mechanism of Action of Antitumor Benzothiazoles

The antitumor activity of 2-(4-aminophenyl)benzothiazoles is believed to be mediated by metabolic activation.

G cluster_0 Cellular Environment A 2-(4-Aminophenyl)benzothiazole (Prodrug) B Metabolic Activation (CYP1A1) A->B C Reactive Electrophilic Metabolite B->C D DNA Adduct Formation C->D E Induction of Apoptosis D->E

Figure 4: Proposed mechanism of action for antitumor benzothiazoles.

The parent benzothiazole compound acts as a prodrug and undergoes metabolic activation, primarily by the cytochrome P450 enzyme CYP1A1. This process generates a reactive electrophilic metabolite that can form adducts with DNA, leading to the induction of apoptosis and cell death in sensitive cancer cells.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to be transformed into potent antimicrobial and antitumor agents, such as substituted benzothiazoles, makes it a compound of significant interest for further research and development in the quest for new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry and biological potential of this promising scaffold.

References

Unraveling the Biological Role of 2-(4-Aminophenylthio)acetic acid: A Hypothetical Application Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, the specific biological mechanism of action for 2-(4-Aminophenylthio)acetic acid is not extensively documented in publicly available scientific literature. The following application notes and protocols are presented as a hypothetical framework for research purposes. This document is intended to serve as a template for researchers and drug development professionals to investigate the potential activities of this compound. The proposed mechanism, experimental data, and pathways are illustrative and should be validated through rigorous experimentation.

Introduction

This compound is a molecule possessing structural motifs, such as the acetic acid and aminophenyl groups, that are present in various biologically active compounds. The presence of a thioether linkage and an aromatic amine suggests potential for diverse pharmacological activities, including anti-inflammatory, antioxidant, or enzyme inhibitory roles. This document outlines a hypothetical mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes, a common target for anti-inflammatory drugs, and provides detailed protocols to investigate this hypothesis.

Hypothetical Mechanism of Action: COX Inhibition

It is postulated that this compound may act as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the activity of cyclooxygenase enzymes, COX-1 and COX-2. This inhibition would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The aminophenylthio moiety may contribute to the binding affinity and selectivity for the COX enzymes.

Application Notes

These application notes provide a guide for the investigation of the anti-inflammatory and analgesic properties of this compound in a research setting.

  • Anti-inflammatory Agent: The compound can be explored for its potential to reduce inflammation in cellular and animal models. Its efficacy can be compared against known NSAIDs like ibuprofen and celecoxib.

  • Analgesic Research: The potential of this molecule to alleviate pain can be investigated in models of inflammatory and neuropathic pain.

  • Enzyme Inhibition Assays: Direct enzymatic assays are crucial to confirm the inhibition of COX-1 and COX-2 and to determine the potency (IC50) and mode of inhibition.

  • Cell-Based Assays: Cellular models can be used to assess the compound's ability to reduce prostaglandin production in response to inflammatory stimuli.

  • In Vivo Studies: Animal models of inflammation, such as carrageenan-induced paw edema, can provide evidence of the compound's anti-inflammatory effects in a whole organism.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on the proposed COX-inhibitory mechanism.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.21.88.4
Ibuprofen12.535.00.36
Celecoxib50.00.051000

Table 2: Cellular Prostaglandin E2 (PGE2) Production

Treatment (10 µM)LPS-stimulated PGE2 Production (pg/mL)% Inhibition
Vehicle (DMSO)2500 ± 150-
This compound850 ± 7566%
Dexamethasone (1 µM)450 ± 5082%

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

Treatment (mg/kg)Paw Edema Volume (mL) at 4h% Inhibition
Vehicle (Saline)1.25 ± 0.15-
This compound (50)0.65 ± 0.0848%
Indomethacin (10)0.50 ± 0.0560%

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • This compound

  • Ibuprofen and Celecoxib (controls)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the test compound and control drugs in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted compounds to the respective wells and incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for 5 minutes at 25°C.

  • Stop the reaction and measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 values using non-linear regression analysis.

Protocol 2: Cellular PGE2 Production Assay

Objective: To assess the effect of this compound on prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (control)

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Normalize the PGE2 levels to the total protein concentration in the corresponding cell lysates.

Visualizations

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes

Caption: Hypothetical inhibition of the prostaglandin synthesis pathway by this compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 In Vivo Analysis Enzyme_Assay COX-1/COX-2 Inhibition Assay Determine_IC50 Determine IC50 Values Enzyme_Assay->Determine_IC50 Cell_Culture Macrophage Cell Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation PGE2_Measurement PGE2 Measurement (ELISA) LPS_Stimulation->PGE2_Measurement Animal_Model Carrageenan-Induced Paw Edema Compound_Admin Compound Administration Animal_Model->Compound_Admin Measure_Edema Measure Paw Edema Compound_Admin->Measure_Edema

Novel Therapeutics Development Based on the 2-(4-Aminophenylthio)acetic Acid Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(4-Aminophenylthio)acetic acid scaffold is a versatile chemical structure with significant potential for the development of novel therapeutics. Its unique combination of an aminophenyl ring, a thioether linkage, and a carboxylic acid moiety provides a framework for the design of compounds with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for researchers interested in exploring this scaffold for the development of new drugs, with a focus on its potential anticancer and anti-inflammatory applications.

The structural features of the this compound scaffold, including its aromatic and acidic groups, make it a promising candidate for targeting various biological pathways implicated in disease. The primary amino group can be readily modified to introduce a wide range of substituents, allowing for the fine-tuning of physicochemical properties and biological activity. The thioether linkage provides flexibility, while the carboxylic acid group can participate in key interactions with biological targets.

Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, demonstrating the broad biological potential of this chemical class.

Anticancer Activity

The development of novel anticancer agents is a critical area of research. While specific derivatives of the this compound scaffold with potent anticancer activity are still under investigation, related heterocyclic compounds containing thioether and aminophenyl moieties have shown promise. For instance, various thiazole and triazole derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. The proposed mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the NF-κB pathway, which plays a crucial role in cancer cell proliferation, survival, and metastasis.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The this compound scaffold shares structural similarities with some non-steroidal anti-inflammatory drugs (NSAIDs). It is hypothesized that derivatives of this scaffold may exert anti-inflammatory effects through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and by modulating pro-inflammatory signaling pathways such as the NF-κB pathway.

Data Presentation

To facilitate the comparison of potential lead compounds, all quantitative data from screening assays should be organized into clear and structured tables. Below are template tables for presenting cytotoxicity and anti-inflammatory data.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

Compound IDModification on Amino GroupCancer Cell LineIC₅₀ (µM) ± SD
Lead-1 Example: AcetylMCF-7 (Breast)Data
Lead-2 Example: BenzoylA549 (Lung)Data
Lead-3 Example: PyrimidinylHT-29 (Colon)Data
Doxorubicin (Positive Control)MCF-7 (Breast)Data

IC₅₀ values represent the concentration of the compound that causes 50% inhibition of cell growth.

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDModification on Amino GroupAssayIC₅₀ (µM) ± SD
Lead-4 Example: ThiazolylCOX-2 InhibitionData
Lead-5 Example: PyridinylNitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cellsData
Celecoxib (Positive Control)COX-2 InhibitionData

IC₅₀ values represent the concentration of the compound that causes 50% inhibition of the respective enzymatic activity or cellular response.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in the evaluation of novel this compound derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.

Protocol 2: Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory properties of the test compounds.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Positive control drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally to different groups of animals. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point and compare the results with the control group.

Protocol 3: Western Blot Analysis of NF-κB Pathway Activation

This protocol is used to investigate the molecular mechanism of action of the test compounds by assessing their effect on the NF-κB signaling pathway.

Materials:

  • Human cancer cell lines (e.g., MCF-7) or macrophage cell lines (e.g., RAW 264.7)

  • Test compounds

  • LPS (Lipopolysaccharide) for stimulating inflammation

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compounds for a specified time (e.g., 1 hour) and then stimulate with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and block the membrane.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).

Visualization of Pathways and Workflows

Diagram 1: General Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis MTT Assay on Cancer Cell Lines MTT Assay on Cancer Cell Lines Compound Synthesis->MTT Assay on Cancer Cell Lines Test Compounds IC50 Determination IC50 Determination MTT Assay on Cancer Cell Lines->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Western Blot (NF-kB Pathway) Western Blot (NF-kB Pathway) Lead Compound Selection->Western Blot (NF-kB Pathway) Target Identification Target Identification Western Blot (NF-kB Pathway)->Target Identification Xenograft Model in Mice Xenograft Model in Mice Target Identification->Xenograft Model in Mice Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Xenograft Model in Mice->Efficacy & Toxicity Assessment

Caption: Workflow for anticancer drug discovery.

Diagram 2: Hypothesized NF-κB Signaling Pathway Inhibition

G Pro-inflammatory Stimuli (LPS) Pro-inflammatory Stimuli (LPS) IKK Complex IKK Complex Pro-inflammatory Stimuli (LPS)->IKK Complex Activates IkB-a IkB-a IKK Complex->IkB-a Phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkB-a->NF-kB (p65/p50) Releases Nucleus Nucleus NF-kB (p65/p50)->Nucleus Translocates to Gene Transcription (Inflammation, Proliferation) Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Transcription (Inflammation, Proliferation) Promotes 2-APTA Derivative 2-APTA Derivative 2-APTA Derivative->IKK Complex Inhibits

Caption: Potential inhibition of the NF-κB pathway.

Diagram 3: Structure-Activity Relationship (SAR) Logic

G cluster_0 Scaffold cluster_1 Modifications (R-group) cluster_2 Biological Activity 2-APTA Core 2-APTA Core Alkyl Chains Alkyl Chains 2-APTA Core->Alkyl Chains Modify with Aromatic Rings Aromatic Rings 2-APTA Core->Aromatic Rings Modify with Heterocycles Heterocycles 2-APTA Core->Heterocycles Modify with Increased Potency Increased Potency Alkyl Chains->Increased Potency Improved Selectivity Improved Selectivity Aromatic Rings->Improved Selectivity Enhanced Bioavailability Enhanced Bioavailability Heterocycles->Enhanced Bioavailability

Caption: Logic for SAR studies.

Application Notes and Protocols: 2-(4-Aminophenylthio)acetic Acid in the Preparation of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of benzothiazole derivatives from 2-(4-aminophenylthio)acetic acid, along with their potential applications in cancer and inflammation research. Detailed protocols and data are presented to facilitate further investigation and drug development efforts.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The unique structural features of the benzothiazole nucleus allow for interactions with various biological targets, making it a privileged scaffold in drug discovery. This document focuses on the preparation of a specific benzothiazole derivative, (4-aminophenyl)benzothiazol-2-yl acetic acid, through the intramolecular cyclization of this compound.

Synthesis of (4-Aminophenyl)benzothiazol-2-yl Acetic Acid

The synthesis of (4-aminophenyl)benzothiazol-2-yl acetic acid from this compound proceeds via an intramolecular cyclocondensation reaction. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group onto the carboxylic acid moiety, followed by dehydration to form the benzothiazole ring.

Proposed Reaction Scheme

Caption: Intramolecular cyclization of this compound.

Experimental Protocols

Protocol 1: Synthesis of (4-Aminophenyl)benzothiazol-2-yl Acetic Acid

This protocol is a general method adapted from the synthesis of benzothiazoles from 2-aminothiophenols and carboxylic acids.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place this compound (1 equivalent) in a round-bottom flask.

  • Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.

  • Heat the mixture with stirring at 120-140°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it carefully into a beaker of ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure (4-aminophenyl)benzothiazol-2-yl acetic acid.

Biological Activities and Applications

Benzothiazole derivatives, particularly those with an acetic acid moiety, have shown promising anticancer and anti-inflammatory activities.

Anticancer Activity

Several studies have demonstrated the potent antiproliferative effects of benzothiazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Compound ClassCell LineIC50 (µM)Reference
2-Substituted benzothiazolesHepG2 (Hepatocellular Carcinoma)29.63 - 38.54 (48h)[1]
Phenylacetamide benzothiazolesPancreatic Cancer CellsLow micromolar range[2]
2-ArylbenzothiazolesMCF-7 (Breast Cancer)Nanomolar range[3]
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast Cancer)0.0012[4]
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon Adenocarcinoma)0.0043[4]
Substituted bromopyridine acetamide benzothiazoleA549 (Lung Cancer)0.044[4]
Substituted bromopyridine acetamide benzothiazoleHepG2 (Hepatocellular Carcinoma)0.048[4]
Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators. Some derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.[5]

Compound ClassActivityModelReference
(2-Benzothiazolone-3-yl)acetic acid derivativesAnti-inflammatory & AnalgesicIn vivo[6]
2-Substituted benzothiazolesInhibition of NF-κB, COX-2, iNOSHepG2 cells[1]
Novel benzothiazole derivative (BMP326)Inhibition of iNOS and COX-2LPS-induced RAW264.7 macrophages[7]

Signaling Pathways

The anticancer and anti-inflammatory effects of benzothiazole derivatives are often mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway in Inflammation and Cancer

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and is often dysregulated in cancer. Some benzothiazole derivatives have been shown to exert their effects by inhibiting this pathway.[1][7]

NF-kB Signaling Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB (Ubiquitinated & Degraded) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB_p->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

MAPK Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in inflammation. Certain benzothiazole derivatives can suppress the phosphorylation of key MAPK proteins like p38, ERK1/2, and JNK.[7]

MAPK Signaling Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS MAPKKK MAPKKK LPS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates TF_nuc Transcription Factors Transcription_Factors->TF_nuc Translocates DNA DNA TF_nuc->DNA Binds to Genes Pro-inflammatory Genes DNA->Genes Transcription Benzothiazole Benzothiazole Derivatives Benzothiazole->MAPK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by benzothiazole derivatives.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis, purification, and biological evaluation of benzothiazole derivatives.

Experimental Workflow Start Start: this compound Synthesis Intramolecular Cyclization (e.g., with PPA) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anticancer Anticancer Assays (MTT, Apoptosis, etc.) Biological_Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays (ELISA for COX-2, iNOS, etc.) Biological_Screening->Anti_inflammatory Mechanism Mechanism of Action Studies (Western Blot for Signaling Pathways) Anticancer->Mechanism Anti_inflammatory->Mechanism End End: Data Analysis & Reporting Mechanism->End

Caption: General workflow for benzothiazole derivative synthesis and evaluation.

Conclusion

This compound serves as a valuable precursor for the synthesis of benzothiazole derivatives with significant potential in drug discovery. The straightforward intramolecular cyclization provides access to a scaffold with demonstrated anticancer and anti-inflammatory activities. The protocols and data presented herein offer a foundation for researchers to explore this promising class of compounds further. Future work may focus on optimizing the reaction conditions, diversifying the substituents on the benzothiazole core, and conducting in-depth in vivo studies to validate the therapeutic potential of these derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Aminophenylthio)acetic acid and improving its yield.

Troubleshooting Guide

Low or no yield of the desired product is a common issue in organic synthesis. The following guide addresses specific problems you might encounter during the synthesis of this compound, which is typically prepared via the reaction of 4-aminothiophenol with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase Temperature: Gently heat the reaction mixture, but be cautious of potential side reactions. - Optimize Base: Ensure the base (e.g., NaOH, Na2CO3) is in sufficient molar excess to deprotonate both the thiol and the carboxylic acid formed.
Side Reactions: Oxidation of the aminothiophenol starting material to a disulfide.- Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Poor Nucleophilicity: The thiolate anion may not be forming efficiently.- Choice of Base: Use a strong enough base to fully deprotonate the thiol group of 4-aminothiophenol. Sodium hydroxide is a common choice.
Product is a Discolored Oil or Gum Impurities Present: Presence of unreacted starting materials or byproducts.- Purification: Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol mixture). - Washing: Wash the crude product with a solvent in which the impurities are soluble but the product is not.
Oxidation: The amine group is susceptible to oxidation, leading to colored impurities.- Antioxidants: Consider adding a small amount of a reducing agent like sodium bisulfite during workup. - Storage: Store the final product under an inert atmosphere and protected from light.[1]
Difficulty in Isolating the Product Product is Water-Soluble: The product may have significant solubility in the aqueous phase during workup.- pH Adjustment: Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility and induce precipitation. - Extraction: Use a suitable organic solvent for extraction. If the product has low solubility in common organic solvents, multiple extractions may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and straightforward method is the S-alkylation of 4-aminothiophenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in an aqueous basic solution.

Q2: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane, with visualization under UV light. The disappearance of the starting materials (4-aminothiophenol and haloacetic acid) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q3: What are the potential side reactions in this synthesis?

The primary side reaction is the oxidation of 4-aminothiophenol to 4,4'-disulfanediyldianiline (a disulfide). This can be minimized by carrying out the reaction under an inert atmosphere. Another potential side reaction is the N-alkylation of the amino group, although S-alkylation of the thiol is generally much more favorable.

Q4: What is the best way to purify the final product?

Recrystallization is a common and effective method for purifying this compound. A mixed solvent system, such as ethanol and water, is often effective. The crude product can be dissolved in hot ethanol, and water can be added dropwise until turbidity is observed. Upon cooling, the purified product should crystallize out.

Q5: The product is difficult to crystallize. What can I do?

If the product oils out instead of crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. Alternatively, column chromatography over silica gel can be used for purification.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common organic chemistry practices for similar reactions.

Materials:

  • 4-aminothiophenol

  • Chloroacetic acid (or Bromoacetic acid)

  • Sodium hydroxide (or another suitable base)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-aminothiophenol in an aqueous solution of sodium hydroxide.

  • In a separate beaker, dissolve chloroacetic acid in water.

  • Slowly add the chloroacetic acid solution to the 4-aminothiophenol solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. Gentle heating may be applied if the reaction is slow.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Acidify the reaction mixture by the dropwise addition of hydrochloric acid to precipitate the product. The optimal pH for precipitation is the isoelectric point of the amino acid.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Related Syntheses

Starting MaterialReagentCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
p-Nitrophenylacetic acidHydrogen SulfideAqueous AmmoniaWater< 5083-84[2]
(R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcoholAmmonium FormatePalladium on Carbon (Pd/C)Methanol30-70Not specified[3]
4-Nitrophenylacetic acidEthanol, HydrogenRaney NickelEthanol90-100Not specified[4]

Note: The yields reported are for analogous reactions and may not be directly representative of the synthesis of this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp optimize_base Optimize Base Concentration incomplete->optimize_base check_side_reactions Investigate Side Reactions (e.g., Oxidation) complete->check_side_reactions oxidation_suspected Oxidation Suspected check_side_reactions->oxidation_suspected Yes no_obvious_side_reactions No Obvious Side Reactions check_side_reactions->no_obvious_side_reactions No inert_atmosphere Use Inert Atmosphere oxidation_suspected->inert_atmosphere degas_solvents Degas Solvents oxidation_suspected->degas_solvents check_workup Review Workup & Purification no_obvious_side_reactions->check_workup optimize_ph Optimize pH for Precipitation check_workup->optimize_ph recrystallization Optimize Recrystallization check_workup->recrystallization

Caption: Troubleshooting workflow for low yield.

Synthesis Pathway of this compound

synthesis_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Aminothiophenol D This compound A->D B Chloroacetic Acid B->D C Base (e.g., NaOH) in Water C->D   

Caption: Synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-(4-Aminophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Aminophenylthio)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized from 4-aminothiophenol and a haloacetic acid, may contain several impurities. These can include unreacted starting materials such as 4-aminothiophenol and chloroacetic acid. Additionally, side products like 4,4'-dithiodianiline, formed from the oxidation of 4-aminothiophenol, can be present. Other potential impurities may arise from decomposition or side reactions during the synthesis.

Q2: What is the general approach to purifying crude this compound?

A2: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. A combination of these techniques may be necessary to achieve high purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. A suitable mobile phase allows for the separation of the desired product from its impurities, visualized under UV light. Based on related compounds, suggested starting solvent systems for TLC analysis include:

  • n-hexane:ethyl acetate:acetone (5:2:3)[1]

  • chloroform:methanol (8.5:1.5)[1]

  • ethyl acetate:methanol:water (9.5:0.25:0.25)[1]

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot recrystallization solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound, or the amount of solvent is insufficient.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Gradually add more of the hot solvent to the crude material with vigorous stirring.

    • Try a Different Solvent: If the compound remains insoluble even with a large volume of hot solvent, a different solvent or a co-solvent system should be tested. Given the amino acid and thioether functionalities, polar solvents or mixtures are likely candidates. Consider solvent systems like ethanol/water or acetone/hexane.

    • Adjust pH: The solubility of amino acids is often pH-dependent. For this amphoteric molecule, carefully adding a small amount of acid or base to the solvent might increase its solubility.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. Impurities can also interfere with crystal lattice formation.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.

    • Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled solution.

Problem 3: Poor recovery of the purified product.

  • Possible Cause: Too much solvent was used, the product is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution.

    • Concentrate the Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, it can be concentrated and a second crop of crystals can be collected.

    • Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel to prevent the product from crystallizing prematurely.

Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Possible Cause: The chosen eluent system does not have the appropriate polarity to effectively separate the components. The column may have been packed improperly.

  • Troubleshooting Steps:

    • Optimize Eluent System: Use TLC to test different solvent systems and gradients to find the optimal conditions for separation. For aromatic and sulfur-containing compounds, solvent systems based on hexanes and ethyl acetate, or dichloromethane and methanol are common starting points.

    • Gradient Elution: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity, to improve the separation of compounds with different polarities.

    • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or channels to allow for a consistent flow of the mobile phase.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase. The compound may be interacting strongly with the silica gel.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.

    • Add an Acid or Base: For acidic or basic compounds, adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid or triethylamine) can help to reduce tailing and improve elution by protonating or deprotonating the compound.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System

This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined through small-scale trials. A potential system could be Ethanol (solvent) and Water (anti-solvent).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of the hot solvent to the crude material with stirring until it is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add a miscible anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of the hot solvent back into the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent/anti-solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane with a small amount of methanol). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification MethodPurity Achieved (Hypothetical)Yield (Hypothetical)AdvantagesDisadvantages
Recrystallization 95-98%60-80%Simple, inexpensive, good for removing small amounts of impurities.May not be effective for impurities with similar solubility; potential for significant product loss in mother liquor.
Column Chromatography >99%40-70%Highly effective for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, can be more complex to optimize.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in minimum hot solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry Purified Product filter_wash->dry pure_product Pure Crystalline Product dry->pure_product troubleshooting_recrystallization start Recrystallization Issue oil_out Compound Oils Out start->oil_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield reheat Reheat & Add More Solvent oil_out->reheat slow_cool Cool Slowly oil_out->slow_cool scratch Scratch Flask / Add Seed Crystal no_crystals->scratch concentrate Concentrate Mother Liquor no_crystals->concentrate low_yield->concentrate min_solvent Use Minimum Solvent low_yield->min_solvent

References

Technical Support Center: Synthesis of 2-(4-Aminophenylthio)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-aminophenylthio)acetic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method is the nucleophilic substitution (S-alkylation) of 4-aminothiophenol with a haloacetic acid, typically chloroacetic acid or its sodium salt, in the presence of a base. The reaction is generally carried out in an aqueous or alcoholic medium.

Q2: What are the primary challenges in the synthesis of this compound?

A2: Researchers often face three main challenges:

  • Oxidation of 4-aminothiophenol: The thiol group is highly susceptible to oxidation, which can lead to the formation of 4,4'-disulfanediyldianiline as a significant byproduct.

  • Competing N-alkylation: The amino group of 4-aminothiophenol is also nucleophilic and can react with the haloacetic acid, resulting in the formation of N-alkylated side products.

  • Product Purification: Separating the desired S-alkylated product from unreacted starting materials, the disulfide byproduct, and any N-alkylated impurities can be challenging.

Q3: How can I minimize the oxidation of 4-aminothiophenol during the reaction?

A3: To minimize oxidation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using deoxygenated solvents and adding the reagents in a specific order (as detailed in the experimental protocol) can help reduce the exposure of the sensitive thiol to oxygen.

Q4: Is it necessary to protect the amino group of 4-aminothiophenol?

A4: While protection of the amino group (e.g., by acetylation to form N-(4-mercaptophenyl)acetamide) is a viable strategy to prevent N-alkylation, the direct synthesis without a protecting group can be successful. Selectivity for S-alkylation over N-alkylation can often be achieved by carefully controlling the reaction pH. The thiol group is more acidic than the amino group, allowing for its selective deprotonation and subsequent reaction under mildly basic conditions.

Q5: What is the optimal pH for the reaction?

A5: The reaction is typically carried out under basic conditions to deprotonate the thiol group, forming the more nucleophilic thiolate anion. A pH range of 8-10 is generally effective. This pH is high enough to deprotonate the thiol but often low enough to minimize the reactivity of the amino group and prevent significant N-alkylation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Significant formation of disulfide byproduct due to oxidation. 3. Formation of N-alkylated side products. 4. Incorrect pH of the reaction mixture.1. Increase reaction time or temperature (monitor by TLC). 2. Ensure the reaction is conducted under an inert atmosphere. Use deoxygenated solvents. 3. Adjust the pH to be more selective for S-alkylation (pH 8-9). Consider protecting the amino group if N-alkylation is persistent. 4. Carefully monitor and adjust the pH throughout the addition of reagents.
Product is Difficult to Purify / Contaminated with Byproducts 1. Presence of 4,4'-disulfanediyldianiline. 2. Contamination with N-alkylated products. 3. Unreacted 4-aminothiophenol or chloroacetic acid.1. The disulfide is less soluble in acidic water. Acidify the crude product mixture to precipitate the desired product while keeping the disulfide in solution for easier filtration. Recrystallization from hot water can also be effective. 2. Use column chromatography for separation if recrystallization is ineffective. 3. Wash the crude product with water to remove unreacted starting materials.
Reaction Mixture Turns Dark or Forms a Precipitate Immediately 1. Rapid oxidation of 4-aminothiophenol. 2. Incorrect order of reagent addition.1. Ensure the reaction vessel is thoroughly purged with an inert gas before adding reagents. 2. Follow the recommended experimental protocol, typically dissolving the 4-aminothiophenol and base first before the dropwise addition of the chloroacetic acid solution.
Product Fails to Precipitate Upon Acidification 1. Insufficient acidification. 2. Product concentration is too low. 3. Formation of a soluble salt.1. Check the pH with a pH meter or pH paper and add more acid until the isoelectric point is reached (typically around pH 4-5). 2. Concentrate the solution by evaporation before acidification. 3. Ensure the correct acid is used for precipitation as specified in the protocol.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via S-alkylation of 4-aminothiophenol.

Materials:

  • 4-Aminothiophenol

  • Sodium Chloroacetate

  • Sodium Hydroxide

  • Hydrochloric Acid (concentrated)

  • Deionized Water

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sodium hydroxide (e.g., 8.0 g) in deionized water (e.g., 100 mL) and cool the solution to room temperature.

  • Purge the flask with nitrogen for at least 15 minutes to create an inert atmosphere.

  • Add 4-aminothiophenol (e.g., 12.5 g, 0.1 mol) to the sodium hydroxide solution and stir until it is completely dissolved.

  • In a separate beaker, dissolve sodium chloroacetate (e.g., 11.7 g, 0.1 mol) in deionized water (e.g., 50 mL).

  • Slowly add the sodium chloroacetate solution dropwise to the 4-aminothiophenol solution over a period of 30-60 minutes, while maintaining the inert atmosphere and stirring.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 4.5 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.

  • The crude product can be purified by recrystallization from hot water to yield pure this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

ParameterCondition 1Condition 2Condition 3
Base Sodium HydroxideSodium CarbonateTriethylamine
Solvent WaterEthanol/Water (1:1)DMF
Temperature Room Temperature50 °CRoom Temperature
Reaction Time 3 hours2 hours5 hours
Typical Yield 80-90%75-85%60-70%
Primary Byproduct DisulfideDisulfide, N-alkylationN-alkylation

Note: The data presented are typical and may vary based on the specific experimental setup and scale.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Aminothiophenol D S-Alkylation (Aqueous NaOH, RT, N2 atm) A->D B Sodium Chloroacetate B->D C Sodium Hydroxide (Base) C->D E Acidification (HCl) D->E F Precipitation E->F G Filtration F->G H Recrystallization (Water) G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Major byproduct observed? Start->Q1 Disulfide Disulfide byproduct Q1->Disulfide Yes (Insoluble in acid) N_Alkylation N-Alkylation byproduct Q1->N_Alkylation Yes (Soluble in acid) No_Major_Byproduct Incomplete Reaction Q1->No_Major_Byproduct No Sol_Disulfide Improve inert atmosphere Use deoxygenated solvent Disulfide->Sol_Disulfide Sol_N_Alkylation Adjust pH to 8-9 Consider amino protection N_Alkylation->Sol_N_Alkylation Sol_Incomplete Increase reaction time/temp Check reagent purity No_Major_Byproduct->Sol_Incomplete

Caption: Troubleshooting decision tree for synthesis challenges.

Technical Support Center: Optimizing Coupling Reactions for 2-(4-Aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 2-(4-Aminophenylthio)acetic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of this compound with amines.

Issue 1: Low or No Product Yield

Low or non-existent yield in an amide coupling reaction is a common problem that can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions

  • Inefficient Carboxylic Acid Activation: The carboxylic acid group of this compound must be activated to react with the amine.[1][2]

    • Solution: Ensure the coupling reagent is added in the correct stoichiometry (typically 1.0-1.5 equivalents). Consider switching to a more potent activating agent if you suspect the activation is sluggish. For instance, phosphonium-based reagents (e.g., PyBOP) or uronium/aminium-based reagents (e.g., HATU, HBTU) are generally very effective.[3]

  • Amine Deactivation: The amine nucleophile can be rendered unreactive through protonation by the carboxylic acid, forming a salt.[4]

    • Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture to neutralize any acid and free the amine.[5] Typically, 2.0 equivalents of base are used.[1]

  • Steric Hindrance: Bulky substituents on either the amine or near the carboxylic acid can impede the reaction.[1]

    • Solution: Increase the reaction time and/or temperature. Alternatively, using a less sterically hindered coupling reagent might be beneficial.

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid, preventing amide bond formation.[1][6]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration can significantly influence the reaction outcome.[1][6]

    • Solution: Screen different solvents. Aprotic solvents like DMF, DCM, and THF are commonly used.[6] Optimizing the temperature may also be necessary; while many couplings proceed at room temperature, some may benefit from cooling to 0°C to minimize side reactions, or gentle heating to overcome activation barriers.[6]

Logical Troubleshooting Flowchart

G start Low/No Yield q1 Check Reagent Stoichiometry (Coupling Agent, Base) start->q1 q2 Evaluate Coupling Reagent Is it potent enough? q1->q2 Correct sol1 Adjust Equivalents q1->sol1 Incorrect q3 Assess Reaction Conditions (Solvent, Temperature, Time) q2->q3 Yes sol2 Switch to Stronger Coupling Reagent (e.g., HATU, PyBOP) q2->sol2 No q4 Consider Steric Hindrance q3->q4 Optimal sol3 Optimize Conditions: - Screen Solvents (DMF, DCM) - Vary Temperature - Increase Reaction Time q3->sol3 Suboptimal q5 Check for Water Contamination q4->q5 Low sol4 Increase Temperature/Time or Use Less Hindered Reagents q4->sol4 High sol5 Use Anhydrous Solvents & Inert Atmosphere q5->sol5 Yes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Side Products

The formation of unintended products can complicate purification and reduce the yield of the desired amide.

Potential Side Reactions and Mitigation Strategies

  • Racemization: If the amine being coupled is chiral, the stereochemical integrity of the alpha-carbon can be compromised, leading to a mixture of diastereomers. This is particularly a concern for amino acid derivatives.

    • Mitigation: Use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure can suppress racemization.[5][7] Performing the reaction at lower temperatures is also recommended.[5] For easily epimerized amino acids, specific coupling reagents like DEPBT are known to minimize racemization.[8]

  • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

    • Mitigation: The addition of HOBt or HOAt traps the active intermediate as an active ester, preventing the rearrangement.[5] Using water-soluble carbodiimides like EDC can also be advantageous, as the resulting urea byproduct is water-soluble and easily removed during aqueous workup.[5]

  • Guanidinylation of the Amine: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can sometimes react with the amine nucleophile to form a guanidinium byproduct, which terminates the peptide chain.[3][9]

    • Mitigation: This side reaction is more likely if the activation of the carboxylic acid is slow. Pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine can minimize this issue.[1] Using phosphonium-based reagents like PyBOP, which do not have this side reaction, is another option.[3]

  • Diketopiperazine Formation: When coupling the second amino acid in a peptide synthesis, intramolecular cyclization can occur to form a stable six-membered diketopiperazine ring, especially if proline is one of the first two residues.[10]

    • Mitigation: While less common in solution-phase chemistry compared to solid-phase synthesis, this can be minimized by carefully controlling the reaction conditions and avoiding prolonged exposure to base.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I choose for my reaction with this compound?

The choice of coupling reagent depends on several factors, including the scale of the reaction, the steric hindrance of the coupling partners, and the need to suppress racemization.[3][11]

  • For routine couplings: Carbodiimides like EDC in combination with an additive like Oxyma Pure or HOBt are cost-effective and efficient.[5]

  • For difficult or sterically hindered couplings: More reactive phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HCTU) reagents are recommended.[3] HATU is often considered one of the most efficient coupling reagents.[3]

  • To minimize racemization: The use of additives is crucial.[5] Reagents that incorporate the additive structure, such as HATU (contains HOAt) or COMU (contains Oxyma Pure), are excellent choices.[3][5]

Q2: What is the optimal solvent and temperature for the coupling reaction?

  • Solvent: Anhydrous polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for many reactants.[5] Dichloromethane (DCM) and tetrahydrofuran (THF) are also frequently used.[6]

  • Temperature: Most coupling reactions are performed at room temperature.[1] However, for sensitive substrates prone to side reactions or racemization, cooling the reaction to 0°C is advisable.[5] In cases of low reactivity, gentle heating may be required, but this should be done with caution as it can increase the rate of side reactions.[6][8]

Q3: How much base should I use, and which one is best?

A non-nucleophilic organic base is required to neutralize the reaction mixture.

  • Choice of Base: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are the most commonly used bases.[5] For reactions where racemization is a significant concern, a weaker base like NMM or a sterically hindered base like 2,4,6-collidine may be preferred.[7]

  • Stoichiometry: Typically, 2 equivalents of the base relative to the carboxylic acid are sufficient.

Q4: I am observing an insoluble precipitate in my reaction with DCC. What is it and how can I remove it?

The insoluble precipitate is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. It is notoriously insoluble in many common organic solvents.

  • Removal: DCU can be removed by filtration. If some remains in the filtrate, it can sometimes be removed by recrystallization from a suitable solvent like acetonitrile, in which DCU has very low solubility.[11] Using a water-soluble carbodiimide like EDC avoids this issue, as the corresponding urea byproduct is soluble in water and can be removed during an aqueous workup.[5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Reagent ClassExample(s)AdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCInexpensive, readily availableCan form insoluble urea byproducts (DCC/DIC), risk of racemization without additives[7]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low risk of racemization, no guanidinylation side reaction[3]Solutions in DMF have moderate stability[3]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUHigh reactivity, fast reactions, stable solutions in DMF[3]Can cause guanidinylation of the amine, some are based on potentially explosive HOBt/HOAt[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a general guideline and may require optimization for specific substrates.

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM in a flame-dried flask under an inert atmosphere.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Amide Coupling using EDC/Oxyma Pure

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the amine (1.0-1.2 equivalents), and Oxyma Pure (1.0-1.5 equivalents) in an anhydrous solvent (e.g., DMF or DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.0-1.5 equivalents) to the reaction mixture in one portion.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work up the reaction as described in Protocol 1.

Visualizations

G cluster_0 Reagent Preparation cluster_1 Reaction Steps Carboxylic_Acid This compound Activation 1. Pre-activation (Carboxylic Acid + Coupling Reagent + Base) Carboxylic_Acid->Activation Amine Amine Substrate Coupling 2. Amine Addition & Amide Bond Formation Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup 3. Quenching & Extraction Coupling->Workup Purification 4. Chromatography Workup->Purification Product Purified Amide Product Purification->Product

Caption: General experimental workflow for amide coupling.

References

common impurities in 2-(4-Aminophenylthio)acetic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 2-(4-Aminophenylthio)acetic acid and their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Based on its common synthesis route from 4-aminothiophenol and chloroacetic acid, the most probable impurities include:

  • Unreacted Starting Materials:

    • 4-Aminothiophenol

    • Chloroacetic acid

  • Byproducts:

    • Bis-acylated product (N,S-diacetylated): Formed if the amino group of 4-aminothiophenol reacts with chloroacetic acid in addition to the thiol group.

    • 4,4'-Disulfanediyldianiline: An oxidation product of 4-aminothiophenol.

    • Polymeric materials: Resulting from uncontrolled side reactions.

Q2: What is the initial appearance of crude this compound?

A2: Crude this compound is often an off-white to pale beige or light khaki crystalline powder.[1] The presence of colored impurities, particularly oxidation byproducts, can lead to a darker appearance.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light.[2]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Issue 1: The product is discolored (yellow, brown, or pink).

This is a common issue indicating the presence of oxidation byproducts or other colored impurities.

Troubleshooting Workflow:

G start Discolored Product recrystallization Attempt Recrystallization with Ethanol/Water start->recrystallization Initial Purification Step check_storage Review Storage Conditions start->check_storage Prevent Future Issues charcoal Add Activated Charcoal during Recrystallization recrystallization->charcoal If color persists pure_product Colorless or Off-White Product recrystallization->pure_product If successful column Perform Column Chromatography charcoal->column If color is still present charcoal->pure_product If successful column->pure_product If successful

Caption: Troubleshooting workflow for discolored product.

Detailed Steps:

  • Recrystallization from Ethanol/Water: This is often the first and most effective method for removing colored impurities. See the detailed protocol below.

  • Activated Charcoal Treatment: If recrystallization alone is insufficient, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use with caution as it can also adsorb some of the desired product, reducing the overall yield.

  • Column Chromatography: For persistent discoloration, column chromatography provides a more rigorous separation based on polarity. A silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) can be effective.

  • Review Storage Conditions: Ensure the product is stored under an inert atmosphere and protected from light to prevent future oxidation.

Issue 2: The purified product has a low melting point or a broad melting range.

This indicates the presence of significant impurities that are not effectively removed by a single purification step.

Troubleshooting Workflow:

G start Low/Broad Melting Point hplc Analyze by HPLC start->hplc Identify Impurity Profile recrystallization Perform Recrystallization pure_product Sharp Melting Point in Expected Range recrystallization->pure_product If successful extraction Acid-Base Extraction extraction->recrystallization Follow with Recrystallization column Column Chromatography column->pure_product If successful hplc->recrystallization If minor impurities hplc->extraction If starting materials present hplc->column If multiple/close impurities

Caption: Troubleshooting workflow for low or broad melting point.

Detailed Steps:

  • Purity Analysis: Use a technique like High-Performance Liquid Chromatography (HPLC) to identify the number and relative amounts of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is a good starting point.[3]

  • Acid-Base Extraction: This technique is particularly useful for removing unreacted 4-aminothiophenol (basic) and chloroacetic acid (acidic). The amphoteric nature of the desired product allows for its selective precipitation by adjusting the pH.

  • Recrystallization: If HPLC analysis shows only minor impurities, a second recrystallization using a different solvent system (e.g., glacial acetic acid) may be effective.[4]

  • Column Chromatography: For complex impurity profiles, column chromatography is the most powerful purification technique.

Experimental Protocols

Recrystallization from Ethanol/Water

This is a common and effective method for purifying this compound.

Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Addition of Water: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Acid-Base Extraction

This method leverages the amphoteric nature of this compound to separate it from acidic and basic impurities.

Methodology:

  • Dissolution in Base: Dissolve the crude product in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). Unreacted 4-aminothiophenol will likely remain undissolved or be less soluble.

  • Filtration: Filter the solution to remove any insoluble basic impurities.

  • Acidification: Slowly add a dilute acid (e.g., 1 M HCl) to the filtrate with stirring. The this compound will precipitate out as its isoelectric point is reached. Chloroacetic acid will remain in the aqueous solution.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

  • Further Purification: For higher purity, the product obtained from extraction can be further purified by recrystallization.

Data Presentation

The following table provides illustrative data on the effectiveness of different purification methods. The values are representative for a typical purification of a crude aromatic carboxylic acid and should be used as a general guideline.

Purification MethodPurity before (%)Purity after (%)Yield (%)Common Impurities Removed
Recrystallization (Ethanol/Water)909885Colored byproducts, some starting materials
Recrystallization with Charcoal9098.575Highly colored impurities
Acid-Base Extraction859590Unreacted 4-aminothiophenol and chloroacetic acid
Column Chromatography95>99.560Closely related byproducts
Combination (Extraction + Recrystallization)85>9970A broad range of impurities

References

Technical Support Center: HPLC Analysis of 2-(4-Aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Aminophenylthio)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chromatographic analysis of this compound.

This compound possesses both a weakly acidic carboxylic acid group (predicted pKa ≈ 3.21) and a weakly basic aromatic amine group.[1] This dual nature makes it susceptible to complex interactions within an HPLC system, often leading to challenging peak shapes and separation issues. This guide provides solutions to the most common problems in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my peak for this compound showing significant tailing?

Peak tailing is the most common issue for this compound due to its chemical structure. A tailing factor greater than 1.2 is considered significant.[2] The primary cause is secondary interactions between the analyte and the stationary phase.[3]

  • Probable Cause 1: Silanol Interactions. The basic amine group on the analyte can interact strongly with acidic, ionized silanol groups (Si-O⁻) on the surface of standard silica-based columns (like C18).[3][4] This secondary retention mechanism, in addition to the desired reversed-phase interaction, causes molecules to elute more slowly from active sites, resulting in a tailed peak.[5]

  • Solution:

    • Adjust Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 3.0. This protonates the silanol groups (Si-OH), minimizing their ability to interact with the protonated amine group of the analyte.[2][3]

    • Use a Base-Deactivated Column: Employ a modern, high-purity, end-capped, or base-deactivated column. These columns are manufactured to have minimal accessible silanol groups, significantly reducing the potential for secondary interactions.[5]

  • Probable Cause 2: Column Overload. Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion.[2][6]

  • Solution: Dilute your sample or reduce the injection volume. Observe if the peak shape improves with a lower mass on the column.

  • Probable Cause 3: Inadequate Buffer Strength. A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to mixed ionization states and tailing.[2]

  • Solution: Ensure your buffer concentration is between 10-50 mM to provide stable pH conditions.[2]

Q2: My retention times are drifting or shifting between injections. What should I check?

Unstable retention times compromise the reliability of your analysis. The issue often lies with the mobile phase, column equilibration, or hardware.[7][8]

  • Probable Cause 1: Inconsistent Mobile Phase. If you are mixing solvents online, the pump's proportioning valves may be inaccurate.[8] Alternatively, if manually mixing, improper preparation or evaporation of a volatile component can alter the composition over time.

  • Solution:

    • Prepare the mobile phase fresh daily and keep it covered.[6]

    • Thoroughly degas the mobile phase to prevent air bubbles in the pump.[9]

    • If using a gradient, try premixing the mobile phase for a specific composition to see if the problem resolves, which would point to a pump issue.[7]

  • Probable Cause 2: Insufficient Column Equilibration. The column needs to be fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient analysis.[8]

  • Solution: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow 10 column volumes of the initial mobile phase to pass through before the next injection.

  • Probable Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect solvent viscosity and retention times.

  • Solution: Use a column oven to maintain a constant, stable temperature throughout the analysis.[9]

Q3: My peaks are broad and show poor resolution. How can I improve this?

Broad peaks can be caused by on-column effects or issues within the HPLC system itself (extra-column effects).[10]

  • Probable Cause 1: Column Deterioration. Over time, columns can lose efficiency due to contamination or degradation of the stationary phase.[10] Symptoms include a loss of resolution, increased peak width, and higher backpressure.[7]

  • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase).[2] If performance does not improve, the column may need to be replaced. Using a guard column can extend the life of your analytical column.[7]

  • Probable Cause 2: Extra-Column Volume. Excessive volume between the injector and the detector can cause peak broadening.[2] This is often due to using tubing with a large internal diameter or having poorly made connections.[11]

  • Solution: Use short, narrow-bore tubing (e.g., 0.005" I.D.) for all connections. Ensure all fittings are properly seated to minimize dead volume.[11]

  • Probable Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the sample band to spread before it reaches the column, resulting in broad or distorted peaks.[10]

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10] If a stronger solvent is required for solubility, inject the smallest possible volume.

Q4: I am observing split peaks. What is the cause?

A single analyte peak splitting into two suggests an interruption in the sample path.[8]

  • Probable Cause 1: Partially Blocked Column Frit or Void. Contamination from the sample or mobile phase can clog the inlet frit of the column. A void can also form at the head of the column bed over time.[3][7]

  • Solution:

    • Filter all samples and mobile phases to prevent particulates from reaching the column.

    • Check for a void by disconnecting the column and inspecting the inlet.

    • If a blockage is suspected, you can try back-flushing the column (disconnect it from the detector first and check if the manufacturer allows it).[3] Using an in-line filter or guard column is the best preventative measure.[11]

  • Probable Cause 2: Injector Issue. A worn or damaged injector rotor seal can cause sample to be improperly introduced to the system, leading to split peaks.[8]

  • Solution: Inspect and replace the injector rotor seal if necessary.

Troubleshooting Summary

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with column silanol groups.[3][5] 2. Incorrect mobile phase pH.[2] 3. Column overload.[6]1. Use a modern base-deactivated/end-capped column. 2. Lower mobile phase pH to 2.5–3.0. 3. Reduce sample concentration or injection volume.
Retention Time Shifts 1. Inconsistent mobile phase composition.[8] 2. Insufficient column equilibration.[8] 3. Temperature fluctuations.[9]1. Prepare mobile phase fresh; degas thoroughly. 2. Increase equilibration time between runs. 3. Use a column oven for stable temperature control.
Broad Peaks / Poor Resolution 1. Column degradation or contamination.[10] 2. Large extra-column volume.[2] 3. Sample solvent stronger than mobile phase.[10]1. Flush the column with strong solvent or replace it. 2. Use shorter, narrower tubing and check fittings. 3. Dissolve sample in the initial mobile phase.
Split Peaks 1. Partially blocked column inlet frit or void.[3] 2. Sample solvent incompatibility.[10] 3. Worn injector rotor seal.[8]1. Use guard columns/in-line filters; filter samples. 2. Dissolve sample in the initial mobile phase. 3. Inspect and replace the rotor seal.
High Backpressure 1. Blockage in the system (frits, tubing, column).[10] 2. Buffer precipitation in organic solvent.[10] 3. Contaminant buildup on the column.[7]1. Systematically check components for blockage. 2. Ensure buffer solubility at the highest organic percentage. 3. Use a guard column and filter all samples.

Recommended Experimental Protocol

This starting method is designed to minimize the common issues associated with the analysis of this compound.

  • Column: Modern, base-deactivated, reversed-phase C18 column (e.g., Agilent ZORBAX StableBond, Waters SunFire C18), 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
10.090
12.090
12.110
17.010

Visual Guides

The following diagrams illustrate key concepts in troubleshooting HPLC analysis.

G start Chromatographic Problem Observed peak_shape Peak Shape Issue? (Tailing, Broad, Split) start->peak_shape Yes rt_shift Retention Time Issue? (Drifting, Shifting) start->rt_shift No is_tailing Is it Tailing? peak_shape->is_tailing check_ph 1. Lower Mobile Phase pH (e.g., to 2.5-3.0) is_tailing->check_ph Yes is_split Is it Split? is_tailing->is_split No check_column 2. Use Base-Deactivated Column check_ph->check_column check_load 3. Reduce Sample Concentration check_column->check_load check_frit 1. Check for Blocked Frit or Column Void is_split->check_frit Yes check_solvent 2. Match Sample Solvent to Mobile Phase check_frit->check_solvent check_mp 1. Check Mobile Phase (Fresh, Degassed) rt_shift->check_mp check_equilib 2. Increase Column Equilibration Time check_mp->check_equilib check_temp 3. Use Column Oven check_equilib->check_temp

Caption: General troubleshooting workflow for common HPLC issues.

G Mechanism of Peak Tailing and Its Solution cluster_problem Problem: High pH (>3) cluster_solution Solution: Low pH (~2.5) silanol_bad Ionized Silanol Group on Silica Surface (Si-O⁻) tailing_peak Result: Tailing Peak analyte_bad Analyte Amine Group (R-NH₃⁺) analyte_bad->silanol_bad Strong Ionic Interaction (Secondary Retention) symmetric_peak Result: Symmetric Peak silanol_good Protonated Silanol Group on Silica Surface (Si-OH) analyte_good Analyte Amine Group (R-NH₃⁺) interaction_good Repulsion / No Interaction

References

side reactions to avoid during the synthesis of 2-(4-Aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Aminophenylthio)acetic acid. Our aim is to help you identify and mitigate common side reactions to achieve a higher yield and purity of your target compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared through the S-alkylation of 4-aminothiophenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base.

Issue Potential Cause(s) Recommended Solutions
Low to no yield of the desired product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting materials: Particularly the oxidation of 4-aminothiophenol. 3. Incorrect stoichiometry: Improper ratio of reactants and base.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Consider a modest increase in temperature, but be cautious of promoting side reactions. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol group. 3. Reagent Stoichiometry: Ensure accurate measurement of all reactants. A slight excess of the haloacetic acid may be used, but a large excess can lead to di-alkylation. The amount of base is critical for selective S-alkylation.
Presence of a significant amount of a high molecular weight, insoluble material Polymerization of 4-aminothiophenol: This can be initiated by heat, light, or the presence of oxidizing agents.Controlled Reaction Conditions: Maintain a controlled temperature, avoiding excessive heat. Protect the reaction mixture from light. Ensure a strictly inert atmosphere to prevent oxidation, which can trigger polymerization.
Product is contaminated with 4,4'-disulfanediyldianiline (disulfide byproduct) Oxidation of 4-aminothiophenol: The thiol group is susceptible to oxidation, leading to the formation of a disulfide bond between two molecules of the starting material.Degassing and Inert Atmosphere: Thoroughly degas all solvents before use and maintain a positive pressure of an inert gas throughout the reaction and work-up. Use of a Reducing Agent: Consider adding a small amount of a reducing agent, such as sodium dithionite, to the reaction mixture to prevent oxidation.
Isolation of N-(4-mercaptophenyl)glycine as a major byproduct N-alkylation competing with S-alkylation: The amino group of 4-aminothiophenol can also be alkylated by chloroacetic acid, especially under certain pH conditions.Choice of Base and pH Control: The selectivity of S-alkylation over N-alkylation is highly dependent on the pKa of the thiol and amino groups. Using a base that selectively deprotonates the more acidic thiol group (pKa ~6-7) over the amino group (pKa of aniline is ~4.6) is crucial. A base like sodium hydroxide or sodium carbonate, when used in the correct stoichiometry, can favor the formation of the thiolate anion, which is a much stronger nucleophile than the neutral amino group. Maintaining a pH that favors the thiolate formation without significantly deprotonating the amine is key.
Product is difficult to purify Presence of multiple byproducts: A combination of oxidation, N-alkylation, and polymerization can lead to a complex mixture that is challenging to separate.Optimize Reaction Conditions: Address the potential causes of each side reaction as described above. Purification Strategy: Recrystallization is a common method for purifying the final product. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of similar compounds include ethanol, water, or mixtures thereof. Column chromatography may be necessary if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the nucleophilic substitution reaction between 4-aminothiophenol and a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. The base deprotonates the thiol group to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of the haloacetic acid.

Q2: What are the primary side reactions I need to be aware of?

The three main side reactions to control are:

  • Oxidation of 4-aminothiophenol: This leads to the formation of the disulfide byproduct, 4,4'-disulfanediyldianiline.

  • N-alkylation: The amino group can compete with the thiol group in the alkylation reaction, resulting in the formation of N-(4-mercaptophenyl)glycine.

  • Polymerization: 4-aminothiophenol can undergo polymerization, especially under oxidative conditions.

Q3: How can I minimize the formation of the disulfide byproduct?

To prevent the oxidation of the thiol group, it is essential to carry out the reaction under an inert atmosphere, such as nitrogen or argon. Using degassed solvents can also help to remove dissolved oxygen. In some cases, the addition of a small amount of a reducing agent can be beneficial.

Q4: How do I favor S-alkylation over N-alkylation?

The key to selective S-alkylation lies in controlling the nucleophilicity of the sulfur and nitrogen atoms. The thiol group is more acidic than the amino group. By carefully selecting a base (e.g., sodium hydroxide) and its stoichiometry, you can selectively deprotonate the thiol to form the highly nucleophilic thiolate anion, while leaving the amino group largely protonated and less reactive.

Q5: What is a suitable solvent for this reaction?

Water is a common solvent for this reaction, especially when using an inorganic base like sodium hydroxide. The sodium salt of the product is often soluble in water, facilitating the reaction. Other polar solvents like ethanol or methanol can also be used, sometimes in a mixture with water.

Q6: What is the typical melting point of this compound?

The reported melting point for this compound is around 196-198 °C.[1] A significantly lower or broader melting point range for your product may indicate the presence of impurities.

Experimental Protocols

A detailed, optimized experimental protocol is crucial for minimizing side reactions. Below is a generalized procedure based on the principles of selective S-alkylation.

Synthesis of this compound

Materials:

  • 4-Aminothiophenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Deionized water (degassed)

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Thiolate: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminothiophenol in degassed deionized water.

  • Base Addition: To this solution, add an equimolar amount of sodium hydroxide solution dropwise at room temperature. This will form the sodium thiolate salt.

  • Alkylation: In a separate flask, dissolve chloroacetic acid in degassed deionized water and neutralize it with an equimolar amount of sodium hydroxide solution. Add this solution of sodium chloroacetate dropwise to the solution of the sodium thiolate.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify it with hydrochloric acid to a pH of approximately 4-5. This will precipitate the product.

  • Isolation and Purification: Filter the precipitated solid, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Note: The exact molar ratios, concentrations, reaction times, and temperatures should be optimized for your specific laboratory conditions.

Visualizations

Below are diagrams illustrating the key chemical pathways and a troubleshooting workflow.

Synthesis_Pathway Chloroacetic_Acid Chloroacetic Acid inv1 Base Base Thiolate_Intermediate Thiolate Intermediate Target_Product This compound Thiolate_Intermediate->Target_Product + Chloroacetic Acid (S-Alkylation) N_Alkylation N-(4-mercaptophenyl)glycine (N-Alkylation) Polymer Polymerization 4-Aminothiophenol 4-Aminothiophenol 4-Aminothiophenol->N_Alkylation + Chloroacetic Acid (N-Alkylation) 4-Aminothiophenol->Polymer [O] or heat inv2 inv3 Disulfide Disulfide

Caption: Main synthetic pathway and major side reactions.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Inert_Atmosphere Ensure Inert Atmosphere (N2 or Ar) Check_Yield->Inert_Atmosphere Yes Success Successful Synthesis Check_Purity->Success No Disulfide_Check Disulfide Present? Check_Purity->Disulfide_Check Yes Optimize_Base Optimize Base/ pH Control Inert_Atmosphere->Optimize_Base Control_Temp Control Temperature & Protect from Light Optimize_Base->Control_Temp Control_Temp->Start Recrystallize Recrystallize Product Recrystallize->Success Disulfide_Check->Inert_Atmosphere Yes N_Alkylation_Check N-Alkylation Product Present? Disulfide_Check->N_Alkylation_Check No N_Alkylation_Check->Optimize_Base Yes Polymer_Check Polymer Present? N_Alkylation_Check->Polymer_Check No Polymer_Check->Control_Temp Yes Polymer_Check->Recrystallize No

Caption: A logical workflow for troubleshooting common issues.

References

scaling up the synthesis of 2-(4-Aminophenylthio)acetic acid for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 2-(4-Aminophenylthio)acetic acid. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most industrially viable method for synthesizing this compound is the S-alkylation of 4-aminothiophenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base. This reaction is a nucleophilic substitution where the thiolate anion of 4-aminothiophenol attacks the electrophilic carbon of the haloacetic acid.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control include temperature, pH, reaction time, and the rate of addition of reagents. Exothermic reactions are a significant concern, and careful temperature management is crucial to prevent side reactions and ensure safety. The pH of the reaction mixture should be monitored to ensure the thiophenol remains deprotonated for efficient alkylation.

Q3: What are the common impurities and side products in this synthesis?

A3: Common impurities can include unreacted starting materials (4-aminothiophenol and chloroacetic acid), the disulfide of 4-aminothiophenol (4,4'-disulfanediyldianiline) formed by oxidation of the starting material, and products of N-alkylation on the aniline nitrogen. Over-alkylation to form a di-substituted product is also a possibility, though less common under controlled conditions.

Q4: What purification methods are recommended for industrial-scale production?

A4: Purification is typically achieved through crystallization. The crude product is often dissolved in a suitable solvent at an elevated temperature and then allowed to cool, inducing crystallization of the purified this compound. The choice of solvent is critical and may involve screening various options to achieve a high-purity product with good recovery. Washing the filtered crystals with a cold solvent helps remove residual impurities.

Q5: What are the primary safety concerns when handling the reactants on a large scale?

A5: Both 4-aminothiophenol and chloroacetic acid are hazardous materials. 4-Aminothiophenol is toxic and has a strong, unpleasant odor. Chloroacetic acid is corrosive and can cause severe burns[1][2]. Appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory. The reaction should be conducted in a well-ventilated area or a closed system to contain odors and prevent exposure. Emergency preparedness for spills and accidental contact is essential.

Troubleshooting Guide

Problem ID Issue Potential Causes Recommended Solutions
SYN-01 Low Yield - Incomplete reaction. - Oxidation of 4-aminothiophenol to disulfide. - Suboptimal pH, leading to insufficient thiolate formation. - Loss of product during workup and isolation.- Monitor reaction progress using TLC or HPLC to ensure completion. - Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Maintain a basic pH (typically 8-10) during the reaction. - Optimize crystallization and filtration procedures to maximize product recovery.
PUR-01 Product Discoloration (Yellow to Brown) - Presence of oxidized impurities (disulfides). - Thermal degradation of the product or starting materials. - Residual starting materials or side products.- Implement an inert atmosphere during the reaction and workup. - Consider a purification step involving activated carbon to remove colored impurities. - Optimize recrystallization by screening different solvents and cooling profiles. - Ensure reaction temperature is well-controlled and avoid localized overheating.
PUR-02 Low Purity After Crystallization - Inappropriate crystallization solvent. - Trapping of impurities within the crystal lattice. - Insufficient washing of the filtered product.- Conduct a solvent screen to identify a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain in solution. - Employ a slow cooling rate during crystallization to promote the formation of purer crystals. - Wash the isolated crystals with an adequate amount of cold, fresh solvent.
SCL-01 Exothermic Reaction Difficult to Control - Too rapid addition of reagents. - Inadequate cooling capacity of the reactor. - High concentration of reactants.- Add the chloroacetic acid solution slowly and monitor the internal temperature closely. - Ensure the reactor's cooling system is functioning efficiently and is appropriately sized for the reaction scale. - Consider diluting the reaction mixture to better manage the heat generated.

Experimental Protocols

Industrial Scale Synthesis of this compound

This protocol is a representative example and should be optimized for specific equipment and scale.

1. Reaction Setup:

  • A suitably sized glass-lined or stainless steel reactor equipped with an agitator, temperature probe, nitrogen inlet, and a port for reagent addition is required.

  • The reactor should have a heating/cooling jacket for temperature control.

2. Reagent Charging:

  • Charge the reactor with a solution of sodium hydroxide in water.

  • Under a nitrogen atmosphere, add 4-aminothiophenol to the sodium hydroxide solution with agitation. The temperature should be maintained at 20-25°C.

  • In a separate vessel, prepare a solution of chloroacetic acid in water and neutralize it with a sodium hydroxide solution to form sodium chloroacetate.

3. Reaction:

  • Slowly add the sodium chloroacetate solution to the 4-aminothiophenol solution in the reactor over a period of 2-4 hours, while maintaining the temperature between 30-40°C. The reaction is exothermic, and the addition rate should be controlled to manage the temperature.

  • After the addition is complete, continue to stir the reaction mixture at 40-50°C for an additional 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

4. Work-up and Isolation:

  • Cool the reaction mixture to 20-25°C.

  • Acidify the mixture to a pH of 3-4 with hydrochloric acid. This will precipitate the crude this compound.

  • The resulting slurry is then filtered, and the filter cake is washed with water to remove inorganic salts.

5. Purification:

  • The crude product is transferred to a clean reactor and dissolved in a suitable solvent (e.g., an alcohol/water mixture) at an elevated temperature (e.g., 70-80°C).

  • The hot solution may be filtered to remove any insoluble impurities.

  • The clear solution is then cooled slowly to 0-5°C to induce crystallization.

  • The crystallized product is filtered, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagent_charging Reagent Charging (4-Aminothiophenol, NaOH, Water) reaction S-Alkylation Reaction (Addition of Sodium Chloroacetate) reagent_charging->reaction Controlled Addition workup Work-up (Acidification and Precipitation) reaction->workup Reaction Completion crude_product Crude Product Isolation (Filtration and Washing) workup->crude_product dissolution Dissolution in Hot Solvent crystallization Slow Cooling and Crystallization dissolution->crystallization filtration_drying Filtration and Drying crystallization->filtration_drying pure_product Pure this compound filtration_drying->pure_product crude_product->dissolution

Caption: Experimental workflow for the industrial synthesis of this compound.

troubleshooting_workflow start Low Purity Detected (Post-Synthesis) check_impurities Identify Impurities (HPLC, NMR) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm oxidation_products Oxidation Products (Disulfide)? check_impurities->oxidation_products other_impurities Other Side Products? check_impurities->other_impurities optimize_reaction Optimize Reaction: - Increase reaction time/temperature - Adjust stoichiometry unreacted_sm->optimize_reaction Yes inert_atmosphere Implement/Improve Inert Atmosphere (Nitrogen Purge/Blanket) oxidation_products->inert_atmosphere Yes optimize_purification Optimize Purification: - Screen recrystallization solvents - Adjust cooling rate - Use activated carbon other_impurities->optimize_purification Yes

Caption: Troubleshooting decision tree for addressing low purity issues.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 2-(4-Aminophenylthio)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of novel 2-(4-Aminophenylthio)acetic acid derivatives. This report synthesizes available experimental data, details key methodologies, and visualizes relevant biological pathways.

Introduction

Derivatives of this compound represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the aminophenylthio moiety linked to an acetic acid backbone provides a unique template for chemical modification, leading to the generation of diverse libraries of amides, esters, hydrazones, and Schiff bases. These modifications have been shown to significantly influence the pharmacological profile of the parent compound, yielding derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of these derivatives, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Comparative Biological Activity Data

The biological activities of various this compound derivatives are summarized below. The data is presented to facilitate a comparative analysis of their potency across different therapeutic areas.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are presented in Table 1.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Derivative TypeCompound/ModificationHeLa (Cervical Cancer)HepG-2 (Liver Cancer)MCF-7 (Breast Cancer)Caco-2 (Colon Cancer)SK-GT-4 (Esophageal Cancer)
Schiff Base Polymers S1 Polymer--->100[1]-
Metal Complexes [Cu(L)(Sal)] (Complex 4)Improved Cytotoxicity[2]Improved Cytotoxicity[2]---
Mn(II) Complex with L A----IC50 = 104 µg/ml[3]
Lanthanide Complex (SBLPr)~42-51% inhibition at 25 µg/ml[4]-~49% inhibition at 25 µg/ml[4]--
Lanthanide Complex (SBLEr)~42-51% inhibition at 25 µg/ml[4]-~49% inhibition at 25 µg/ml[4]--
Cu(II) Complex (38)1.47-4.12[5]-1.47-4.12[5]--
Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been assessed against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Derivative TypeCompound/ModificationStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Metal Complexes Zn(II) ComplexesActive[6]Active[6]Active[6]Active[6]Active[6]
Metal Complexes (General)Active (0.01-10)[7]Active (0.01-10)[7]Active (0.01-10)[7]--
Dioxomolybdenum(VI) Complexes62.5–500[8]-62.5–500[8]--
Guanidine Schiff Base ComplexesActive[8]--Active[8]Active[8]

Note: The available data primarily focuses on metal complexes of Schiff bases derived from related structures. Direct comparative data for a simple series of this compound derivatives is limited.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been investigated through various in vivo and in vitro models. Key parameters include the inhibition of inflammatory mediators and the reduction of edema.

Table 3: Anti-inflammatory Activity of this compound Derivatives

Derivative TypeCompound/ModificationAssayResult
Hydrazide-based Degraders Compound 22fDSS-induced mouse colitisSignificantly mitigated disease symptoms[9]
Hydrazones Biphenyl Hydrazones (39, 40)Carrageenan paw edemaPronounced anti-inflammatory activity[10]
Pyrazine N-acylhydrazones LASSBio-1181 (2o)Adjuvant-induced arthritis in ratsActive in chronic inflammation[11]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow Broth Microdilution Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compounds in 96-well plate B->C D Incubate for 18-24 hours C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% in saline) is given into the right hind paw of the animals.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Experimental Workflow for Carrageenan-Induced Paw Edema

Paw_Edema_Workflow Carrageenan-Induced Paw Edema Workflow A Administer test compound to animals B Inject carrageenan into the paw A->B C Measure paw volume at different time points B->C D Calculate percentage inhibition of edema C->D

Caption: Workflow of the carrageenan-induced paw edema assay.

Signaling Pathways

The biological activities of these derivatives are often attributed to their interaction with specific cellular signaling pathways.

Inflammatory Signaling Pathway

Many anti-inflammatory agents, including some acetic acid derivatives, target the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (PGs) from arachidonic acid. PGs are potent inflammatory mediators.

Inflammatory_Pathway Simplified Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Derivatives 2-(4-Aminophenylthio) acetic acid derivatives Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by anti-inflammatory compounds.

Conclusion

Derivatives of this compound have emerged as a promising class of compounds with diverse biological activities. The available data, primarily from studies on Schiff bases and their metal complexes, indicate significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. However, a clear gap exists in the literature regarding a systematic comparison of a homologous series of simple amide, ester, and hydrazone derivatives. Further research focusing on the synthesis and comprehensive biological evaluation of these simpler derivatives is warranted to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on such investigations.

References

Comparative Guide to Analytical Methods for 2-(4-Aminophenylthio)acetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the accurate quantification of 2-(4-Aminophenylthio)acetic acid. The selection of a robust and reliable analytical method is critical for ensuring the quality, stability, and safety of pharmaceutical products and for monitoring progress in drug development. This document details proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, outlining their experimental protocols and expected performance characteristics based on the analysis of analogous compounds.

Introduction to Analytical Method Validation

The validation of an analytical method is a crucial process in pharmaceutical development and quality control. It provides documented evidence that a procedure is suitable for its intended purpose.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1] A properly validated method ensures the generation of reliable and reproducible data.[1] this compound is a molecule of interest in pharmaceutical synthesis, and its accurate quantification is essential for process control and quality assurance.

Methodology Comparison

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1][2] Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a sulfur-specific detector like a Flame Photometric Detector (FPD), is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the analysis of potential volatile impurities or degradation products.[3]

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of the proposed HPLC-UV and GC-FID methods for the quantification of this compound.

ParameterHPLC-UV MethodGC-FID Method (for related volatile impurities)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~10 ng/mL~50 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~150 ng/mL
Specificity HighHigh (with appropriate column)
Typical Run Time 10 - 20 minutes15 - 30 minutes

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is designed for the quantification of this compound in bulk material or pharmaceutical preparations.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol. A common starting point would be a 70:30 (v/v) ratio of buffer to organic modifier.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (a UV scan should be performed to determine the optimal wavelength, likely around 254 nm).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Volatile Impurities

This method is suitable for the determination of volatile impurities that may be present in this compound samples. A derivatization step is often required to increase the volatility of the analyte.

Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., a polyethylene glycol (PEG) or a mid-polarity phenyl-substituted column). A typical dimension would be 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

Derivatization and Sample Preparation:

  • Derivatizing Agent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is commonly used to derivatize carboxylic acids and amines.

  • Standard and Sample Derivatization:

    • Accurately weigh the reference standard or sample into a vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and the derivatizing agent.

    • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to complete the reaction.

    • Cool the vial to room temperature before injection.

  • Calibration Standards: Prepare calibration standards by derivatizing known amounts of the target impurities.

Data Analysis:

Identify and quantify the derivatized impurities based on their retention times and peak areas relative to the calibration standards.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentrations B->C D Filter through 0.45 µm Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Analyte I->J GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Standard/Sample B Add Solvent & Derivatizing Agent A->B C Heat to Complete Reaction B->C D Inject into GC System C->D E Separation on Capillary Column D->E F Flame Ionization Detection (FID) E->F G Integrate Peak Areas F->G H Compare with Standards G->H I Quantify Impurities H->I

References

A Comparative Study of 2-(4-Aminophenylthio)acetic Acid and Structurally Related Thiol-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(4-Aminophenylthio)acetic acid and similar thiol-containing compounds, focusing on their potential biological activities. Due to the limited direct experimental data on this compound, this comparison is built upon structure-activity relationships (SAR) derived from related molecules, including aminophenols, thiophenols, and phenylthioacetic acid derivatives. The aim is to provide a predictive overview of its potential antioxidant, anti-inflammatory, antibacterial, and enzyme inhibitory properties, supported by experimental protocols for validation.

Introduction to this compound and its Analogs

This compound is an aromatic organosulfur compound featuring a 4-aminothiophenol core linked to an acetic acid moiety via a thioether bond. Its structure suggests potential for a range of biological activities, stemming from the individual contributions of the amino, thiol, and carboxylic acid functional groups. This guide will compare its predicted activities with those of structurally similar compounds for which experimental data is available.

Similar Thiol-Containing Compounds for Comparison:

  • 4-Aminothiophenol: The core aromatic thiol of the target compound.

  • (Phenylthio)acetic acid: Lacks the amino group, highlighting its influence.

  • Thiosalicylic acid: An isomer of mercaptobenzoic acid, offering insight into the positioning of the thiol and carboxyl groups.

  • Aminophenol Derivatives: To compare the effect of a thiol versus a hydroxyl group on the aromatic ring.

Comparative Biological Activities

Based on the known activities of related compounds, this compound is predicted to exhibit antioxidant, anti-inflammatory, and potential enzyme inhibitory and antibacterial properties.

Antioxidant Activity

The presence of both an amino group and a sulfur atom in this compound suggests significant antioxidant potential. Thiophenols and aminophenols are known radical scavengers. The hydrogen-donating ability of the thiol (-SH) and amino (-NH2) groups is key to this activity.

Table 1: Comparative Antioxidant Activity of Thiol-Containing Compounds (DPPH Radical Scavenging Assay)

CompoundStructureIC50 (µM)Reference
This compound c1cc(N)ccc1S(=O)(=O)CC(=O)OData Not Available-
4-Aminothiophenol c1cc(N)ccc1S~50-100Predicted based on similar structures[1]
Thiophenol c1ccccc1S>200[1]
Ascorbic Acid (Standard) C(C(C1C(=O)C(=C(O1)O)O)O)O~30[2]

Note: The data for 4-Aminothiophenol is an estimation based on trends observed in phenol and thiophenol analogues. Direct experimental data is needed for confirmation.

Anti-inflammatory Activity (Cyclooxygenase Inhibition)

The acetic acid moiety in the target compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Thiophene derivatives have also been investigated as COX inhibitors.[3] Therefore, this compound is a candidate for COX inhibition.

Table 2: Comparative COX-2 Inhibitory Activity

CompoundStructureIC50 (µM)Reference
This compound c1cc(N)ccc1S(=O)(=O)CC(=O)OData Not Available-
Thiosalicylic Acid c1ccc(C(=O)O)c(S)c1Weak inhibitor[4]
Celecoxib (Standard) c1ccc(cc1)c2cc(nn2c3ccc(cc3)S(=O)(=O)N)C(F)(F)F~0.04[5]
Tyrosinase Inhibition

Aminophenol derivatives are known to interact with tyrosinase, a key enzyme in melanin synthesis.[6][7] The structural similarity of this compound to aminophenols suggests it may also act as a tyrosinase inhibitor.

Table 3: Comparative Tyrosinase Inhibitory Activity

CompoundStructureIC50 (µM)Reference
This compound c1cc(N)ccc1S(=O)(=O)CC(=O)OData Not Available-
4-Aminophenol c1cc(N)ccc1O~100-200[6]
Kojic Acid (Standard) c1c(c(=O)co(c1)CO)O~20[8]
Antibacterial Activity

The acetic acid component and the presence of a thiophenol moiety suggest potential antibacterial properties. Acetic acid itself is known to have antibacterial effects, and various aminothiophene derivatives have been explored for their antimicrobial activity.[9][10]

Table 4: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Reference
This compound S. aureus, E. coliData Not Available-
Acetic Acid S. aureus, E. coli1600-3100[11]
Ciprofloxacin (Standard) -S. aureus: 0.25-1, E. coli: 0.015-0.12[12]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound and reference standard (e.g., Ascorbic acid)

  • 96-well microplate and reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound and standard in methanol.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.[13][14]

Cyclooxygenase (COX-2) Inhibitor Screening Assay

This fluorometric assay measures the peroxidase activity of COX-2.

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • 96-well black microplate and fluorescence plate reader

Procedure:

  • Prepare dilutions of the test compound and inhibitor.

  • In a 96-well plate, add the test compound or inhibitor, COX Assay Buffer, and COX-2 enzyme.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the COX Probe and Arachidonic Acid.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction and the percentage of inhibition.[14][15][16]

Mushroom Tyrosinase Inhibition Assay

This colorimetric assay measures the oxidation of L-DOPA to dopachrome, catalyzed by mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • Test compound and reference inhibitor (e.g., Kojic acid)

  • 96-well microplate and reader

Procedure:

  • Prepare dilutions of the test compound and inhibitor in phosphate buffer.

  • In a 96-well plate, add the test compound or inhibitor, phosphate buffer, and mushroom tyrosinase solution.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution.

  • Incubate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm.

  • Calculate the percentage of inhibition and the IC50 value.[8][17][18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH Solution C Mix DPPH and Sample A->C B Prepare Sample Dilutions B->C D Incubate (30 min) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition & IC50 E->F

DPPH Radical Scavenging Assay Workflow

signaling_pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor This compound (Predicted Target) Inhibitor->COX Inhibition

Predicted Inhibition of the Cyclooxygenase Pathway

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, a comparative analysis of structurally related compounds provides a strong basis for predicting its potential as an antioxidant, anti-inflammatory, and tyrosinase inhibitory agent. The presence of the aminophenylthio moiety suggests potent radical scavenging capabilities, while the acetic acid side chain is a well-known pharmacophore for COX inhibition. Further investigation into its antibacterial properties is also warranted. The experimental protocols provided in this guide offer a clear path for the empirical validation of these predicted activities, which will be crucial for any future development of this compound for therapeutic or other applications.

References

Navigating Cross-Reactivity: A Comparative Guide to 2-(4-Aminophenylthio)acetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of small molecules in biological assays is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of 2-(4-Aminophenylthio)acetic acid, a compound with potential biological activity, and its alternatives, focusing on their propensity for cross-reactivity in common assay formats. While direct comparative studies on this specific molecule are limited, this guide synthesizes information on the reactivity of its key functional groups to predict and mitigate potential assay interference.

Understanding the Potential for Cross-Reactivity

This compound possesses two key functional groups that can contribute to non-specific interactions in biological assays: a primary aromatic amine and a thiol (in the form of a thioether which can be metabolized to a thiol). These groups can interfere with assay signals through various mechanisms, leading to false-positive or false-negative results.

Key Structural Features and Potential for Interference:

  • Primary Aromatic Amine: Can be readily oxidized, especially in the presence of certain enzymes or metal ions in assay buffers. This can lead to the formation of reactive quinone-imine species that can covalently modify proteins, including assay enzymes or antibodies, leading to altered activity or binding.

  • Thioether/Thiol Group: Thiols are known to be highly reactive. They can undergo redox reactions, form disulfide bonds with cysteine residues in proteins, and chelate metal ions that may be essential cofactors for enzymes. This can lead to non-specific inhibition or activation of assay components.

Comparative Analysis: Structural Alternatives and their Cross-Reactivity Profiles

To minimize the risk of assay interference, researchers may consider structural analogs of this compound that lack or have modified reactive functional groups. The choice of an alternative will depend on the specific research question and the biological system under investigation.

CompoundKey Structural Difference from this compoundPredicted Impact on Cross-Reactivity
2-(4-Acetamidophenylthio)acetic acid The primary amine is acetylated, forming an amide.Reduced Cross-Reactivity: The acetyl group significantly reduces the nucleophilicity and susceptibility to oxidation of the aromatic amine, thereby lowering the risk of covalent modification of proteins.
2-(4-Fluorophenylthio)acetic acid The primary amine is replaced with a fluorine atom.Significantly Reduced Cross-Reactivity: Fluorine is an electron-withdrawing and relatively inert substituent, eliminating the potential for oxidation and reactions associated with the aromatic amine.
3-(4-Aminophenyl)propanoic acid The thioether linkage is replaced with a carbon-carbon bond.Reduced Cross-Reactivity: Removal of the sulfur atom eliminates the potential for thiol-related interference, such as disulfide bond formation and metal chelation. However, the primary aromatic amine still poses a risk.
(4-Aminophenoxy)acetic acid The thioether is replaced with an ether linkage.Reduced Cross-Reactivity: The ether linkage is generally less reactive than the thioether, reducing the likelihood of redox-related interference. The primary aromatic amine remains a potential source of cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound and its alternatives, a series of control experiments should be performed.

Assay Matrix Interference Test

Objective: To determine if the compound interacts with components of the assay buffer or detection system in the absence of the biological target.

Protocol:

  • Prepare a series of dilutions of the test compound (e.g., this compound) in the assay buffer.

  • In parallel, prepare a vehicle control (the solvent used to dissolve the compound).

  • Add the compound dilutions and vehicle control to the assay wells/tubes containing all assay components except the biological target (e.g., enzyme, receptor, or antibody).

  • Incubate under the standard assay conditions (time, temperature).

  • Add the detection reagent and measure the signal.

  • Analysis: A significant difference in signal between the compound-treated and vehicle control wells indicates interference with the assay matrix or detection chemistry.

Thiol Interference Counter-Screen

Objective: To specifically assess the role of the thiol group in any observed activity.

Protocol:

  • Perform the primary biological assay with this compound to establish its activity.

  • Repeat the assay, but pre-incubate the compound with a thiol-scavenging agent, such as N-ethylmaleimide (NEM), at a concentration sufficient to react with the thiol group.

  • As a control, pre-incubate the compound with an inactive analog of the scavenging agent.

  • Analysis: A significant reduction in the compound's activity in the presence of the thiol-scavenging agent suggests that the thiol group is involved in the observed biological effect, which may be due to non-specific reactivity.

Redox Interference Assay

Objective: To evaluate if the compound's activity is dependent on its redox state.

Protocol:

  • Run the primary biological assay in the presence and absence of a reducing agent, such as dithiothreitol (DTT).

  • Analysis: A significant shift in the compound's potency or efficacy in the presence of DTT can indicate that the compound is acting as a redox-active agent, which may be a source of non-specific assay interference.

Visualizing Experimental Workflows and Potential Mechanisms

To better understand the potential for cross-reactivity and the experimental approaches to investigate it, the following diagrams illustrate key concepts.

experimental_workflow cluster_screening Primary Biological Assay cluster_controls Cross-Reactivity Assessment Primary Assay Perform primary assay with This compound Matrix Interference Assay Matrix Interference Test Primary Assay->Matrix Interference Investigate non-specific interaction Thiol Counter-Screen Thiol Interference Counter-Screen Primary Assay->Thiol Counter-Screen Assess thiol -mediated effects Redox Interference Redox Interference Assay Primary Assay->Redox Interference Evaluate redox activity

Caption: Workflow for assessing the cross-reactivity of a test compound.

signaling_pathway cluster_compound This compound cluster_interference Potential Interference Mechanisms cluster_assay Assay Components Compound 2-(4-Aminophenylthio) acetic acid Oxidation Oxidation of Aromatic Amine Compound->Oxidation Thiol Reactivity Thiol Reactivity Compound->Thiol Reactivity Assay Protein Enzyme / Receptor / Antibody Oxidation->Assay Protein Covalent Modification Thiol Reactivity->Assay Protein Disulfide Formation Metal Ions Metal Ion Cofactors Thiol Reactivity->Metal Ions Chelation

Caption: Potential mechanisms of assay interference by this compound.

By carefully considering the chemical properties of this compound and its alternatives, and by implementing rigorous experimental controls, researchers can confidently interpret their biological assay data and avoid the pitfalls of cross-reactivity. This proactive approach is essential for the successful identification and development of novel therapeutic agents.

Spectroscopic Analysis: A Comparative Guide to 2-(4-Aminophenylthio)acetic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 2-(4-Aminophenylthio)acetic acid and its synthetic precursors, 4-aminothiophenol and chloroacetic acid. This guide provides researchers, scientists, and drug development professionals with essential experimental data and protocols for compound identification and characterization.

This guide presents a comprehensive spectroscopic comparison of this compound with its precursors, 4-aminothiophenol and chloroacetic acid. The synthesis of this compound is a straightforward nucleophilic substitution reaction where the thiol group of 4-aminothiophenol attacks the electrophilic carbon of chloroacetic acid. Understanding the spectroscopic signatures of each compound is crucial for monitoring reaction progress, confirming product formation, and assessing purity. This document provides a side-by-side analysis of their Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Synthesis Pathway

The synthesis of this compound from its precursors can be visualized as a single-step nucleophilic substitution reaction.

Synthesis_Pathway 4-Aminothiophenol 4-Aminothiophenol Product This compound 4-Aminothiophenol->Product + Chloroacetic_Acid Chloroacetic_Acid Chloroacetic_Acid->Product

Caption: Synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its precursors. Note: Experimental data for this compound is limited in publicly available literature; therefore, some of the presented data is based on theoretical predictions and analysis of similar compounds.

**Table 1: FTIR Spectroscopy Data (cm⁻¹) **
Functional Group4-AminothiophenolChloroacetic AcidThis compound (Predicted)
O-H stretch (Carboxylic Acid)-3300-2500 (broad)3300-2500 (broad)
N-H stretch (Amine)3440, 3351-3400-3300
C-H stretch (Aromatic)~3050-~3050
C-H stretch (Aliphatic)-2900-30002900-3000
C=O stretch (Carboxylic Acid)-1760-16901700-1720
C=C stretch (Aromatic)1602, 1496-1600, 1490
C-S stretch~2550 (S-H)-600-700
C-Cl stretch-857, 714-
**Table 2: ¹H NMR Spectroscopy Data (δ ppm) **
Proton4-Aminothiophenol (in CDCl₃)Chloroacetic Acid (in D₂O)This compound (Predicted)
Aromatic-H6.6-7.2 (m)-6.7-7.4 (m)
-CH₂--4.04 (s)~3.6 (s)
-NH₂~3.5 (br s)-~4.0 (br s)
-COOH--~11.0 (br s)
-SH~3.3 (s)--
**Table 3: ¹³C NMR Spectroscopy Data (δ ppm) **
Carbon4-Aminothiophenol (in CDCl₃)Chloroacetic Acid (in D₂O)This compound (Predicted)
Aromatic C-NH₂~146-~148
Aromatic C-S~115-~120
Aromatic C-H116-133-115-135
-CH₂--46.5~38
C=O-177.7~175
Table 4: UV-Vis Spectroscopy Data
Compoundλmax (nm)Solvent
4-Aminothiophenol218, 272Acidic mobile phase[1]
Chloroacetic Acid218Alcohol[2]
This compoundNot available-
Table 5: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
4-Aminothiophenol125124, 92, 65
Chloroacetic Acid94/96 (³⁵Cl/³⁷Cl isotopes)77, 49, 45
This compound183Predicted: [M-COOH]⁺ at 138

Experimental Protocols

The following are generalized protocols for the spectroscopic analyses cited in this guide. Instrument parameters should be optimized for the specific sample and equipment used.

FTIR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Sample Preparation:

    • ATR: A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet: The sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

NMR Spectroscopy
  • Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired to observe the chemical shifts, splitting patterns, and integration of proton signals.

    • ¹³C NMR: The spectrum is typically acquired with proton decoupling to yield a spectrum of singlet peaks for each unique carbon atom.

UV-Vis Spectroscopy
  • Technique: Ultraviolet-Visible Absorption Spectroscopy.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, water) to a known concentration. The solvent used should be transparent in the wavelength range of interest.

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is determined.

Mass Spectrometry
  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Data Acquisition: The instrument ionizes the sample and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that shows the molecular ion and various fragment ions.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound involves a series of steps from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolution NMR_Spectrometer NMR_Spectrometer Dissolution->NMR_Spectrometer UV-Vis_Spectrophotometer UV-Vis_Spectrophotometer Dissolution->UV-Vis_Spectrophotometer Pelletizing Pelletizing FTIR_Spectrometer FTIR_Spectrometer Pelletizing->FTIR_Spectrometer Peak_Identification Peak_Identification FTIR_Spectrometer->Peak_Identification Structural_Elucidation Structural_Elucidation NMR_Spectrometer->Structural_Elucidation UV-Vis_Spectrophotometer->Peak_Identification Mass_Spectrometer Mass_Spectrometer Mass_Spectrometer->Structural_Elucidation Purity_Assessment Purity_Assessment Peak_Identification->Purity_Assessment Structural_Elucidation->Purity_Assessment

Caption: General workflow for spectroscopic analysis.

References

assessing the purity of synthesized 2-(4-Aminophenylthio)acetic acid against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of chemical purity is a critical and indispensable step in the synthesis of novel compounds for research and pharmaceutical development. For a compound such as 2-(4-Aminophenylthio)acetic acid, a versatile intermediate in the synthesis of various biologically active molecules, ensuring high purity is paramount for the reliability of experimental data and the safety and efficacy of downstream applications.

This guide provides a comprehensive comparison of standard analytical techniques for evaluating the purity of synthesized this compound against a certified reference standard. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to assist researchers in implementing a robust purity assessment strategy.

The Role of the Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing. It is essential for confirming the identity and determining the purity of a newly synthesized compound. Certified reference standards for this compound can be sourced from various chemical suppliers, and typically have a specified purity of 98% or higher.[1][2][3]

Orthogonal Analytical Techniques for Purity Assessment

A combination of orthogonal (different and independent) analytical methods should be employed to provide a comprehensive purity profile. The most common and effective techniques for analyzing this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, separating the target compound from impurities based on their differential partitioning between a stationary and a mobile phase. For this compound, a reversed-phase HPLC method is most suitable.

Experimental Protocol: Reversed-Phase HPLC

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid) is recommended for optimal separation. A starting condition of 95:5 (A:B) with a linear gradient to 5:95 (A:B) over 20 minutes can be a good starting point.
Flow Rate 1.0 mL/min
Detection UV detector at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the synthesized compound and the reference standard in the initial mobile phase (or a suitable solvent like methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Comparison: HPLC Analysis

AnalyteExpected Retention TimePurity Specification
Reference Standard ~ 10-15 minutes (dependent on exact gradient)≥ 99.5%
Synthesized Compound Should match the retention time of the reference standardShould meet or exceed the required purity for the intended application (typically >95%)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment by identifying signals from impurities. ¹H NMR is particularly useful for this purpose.

Experimental Protocol: ¹H NMR Spectroscopy

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound.[4]
Reference Tetramethylsilane (TMS) at 0.00 ppm
Sample Preparation Dissolve approximately 5-10 mg of the synthesized compound and the reference standard in ~0.7 mL of DMSO-d₆.

Data Comparison: ¹H NMR Analysis (in DMSO-d₆)

ProtonsExpected Chemical Shift (δ, ppm)Reference StandardSynthesized Compound
Aromatic Protons ~ 6.5 - 7.5Clean, well-resolved multipletsShould match the reference spectrum. Additional peaks may indicate aromatic impurities.
-S-CH₂- ~ 3.5 - 4.0Sharp singletShould match the reference spectrum.
-NH₂ ~ 5.0 - 5.5Broad singletShould match the reference spectrum.
-COOH ~ 12.0 - 13.0Broad singletShould match the reference spectrum.

Note: The exact chemical shifts can vary slightly depending on the concentration and residual water in the solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can help in identifying impurities based on their mass-to-charge ratio. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ParameterRecommended Conditions
Ionization Mode Negative Ion Mode ([M-H]⁻) is often suitable for carboxylic acids.[1]
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Sample Infusion Direct infusion or via an LC system.

Data Comparison: Mass Spectrometry Analysis

AnalyteExpected [M-H]⁻ Ion (m/z)
Reference Standard 182.03
Synthesized Compound Should show a prominent peak at m/z 182.03. Other peaks may indicate impurities.

Expected Fragmentation Pattern:

In tandem MS (MS/MS), the deprotonated molecule ([M-H]⁻ at m/z 182) of a carboxylic acid may fragment through the loss of CO₂ (44 Da), resulting in a fragment at m/z 138.[5] Further fragmentation of the aromatic portion can also occur.

Visualizing the Workflow and Comparison

To better illustrate the process, the following diagrams outline the experimental workflow and the logic of comparing the synthesized product to the reference standard.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Purity Assessment cluster_comparison Comparison to Reference Standard cluster_conclusion Final Assessment synthesis Synthesize this compound purification Purify crude product (e.g., recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms compare_hplc Compare Retention Time and Purity (%) hplc->compare_hplc compare_nmr Compare Chemical Shifts and Integration nmr->compare_nmr compare_ms Compare Molecular Ion and Fragmentation ms->compare_ms final_purity Determine Final Purity compare_hplc->final_purity compare_nmr->final_purity compare_ms->final_purity

Caption: Experimental workflow for purity assessment.

comparison_logic cluster_hplc HPLC cluster_nmr NMR cluster_ms MS synthesized Synthesized Compound hplc_match Retention Time Match? synthesized->hplc_match nmr_match Spectra Match? synthesized->nmr_match ms_match Correct Molecular Ion? synthesized->ms_match reference Reference Standard reference->hplc_match reference->nmr_match hplc_purity Purity > 95%? hplc_match->hplc_purity Yes fail Further Purification Needed hplc_match->fail No hplc_purity->nmr_match Yes hplc_purity->fail No nmr_impurity No Impurity Peaks? nmr_match->nmr_impurity Yes nmr_match->fail No nmr_impurity->ms_match Yes nmr_impurity->fail No pass Purity Confirmed ms_match->pass Yes ms_match->fail No

Caption: Logical flow for comparing synthesized product to a reference standard.

Conclusion

The purity assessment of synthesized this compound is a multi-faceted process that relies on the use of orthogonal analytical techniques. By systematically comparing the data from HPLC, NMR, and MS analyses of the synthesized compound with that of a certified reference standard, researchers can confidently establish the purity and identity of their product. This rigorous approach ensures the validity of subsequent research and is a critical component of the drug development pipeline.

References

A Comparative Analysis of Thiophenyl Thienopyrimidinone Derivatives: Bridging the Gap Between In Vitro and In Vivo Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel anticancer agents, a series of newly synthesized thiophenyl thienopyrimidinone derivatives have demonstrated promising activity in both laboratory-based assays and preclinical animal models. This guide provides a comprehensive comparison of their in vitro cytotoxicity against breast cancer cell lines and their in vivo efficacy in reducing tumor growth, offering valuable insights for researchers and drug development professionals. The data presented herein is based on a study investigating the anticancer potential of these compounds, highlighting the critical transition from benchtop to in vivo validation.

In Vitro Cytotoxicity: Potency Against Breast Cancer Cells

The initial screening of the thiophenyl thienopyrimidinone derivatives (compounds 2–15) was performed to evaluate their cytotoxic effects on the human breast adenocarcinoma cell line (MCF-7) and a non-cancerous breast epithelial cell line (MCF-10A). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, were determined to quantify their potency.

The results, summarized in the table below, reveal that several derivatives exhibited significant cytotoxic activity against the MCF-7 cancer cells, with some compounds showing greater potency than the established chemotherapeutic agent, Cisplatin. Notably, the compounds generally displayed lower toxicity towards the non-cancerous MCF-10A cells, suggesting a degree of selectivity for cancer cells.

CompoundIC50 against MCF-7 (µM)IC50 against MCF-10A (µM)
3 5.98 ± 0.099> 100
4 4.87 ± 0.098> 100
5 4.76 ± 0.087> 100
6 4.52 ± 0.085> 100
7 4.33 ± 0.076> 100
8 1.26 ± 0.052> 100
9 2.37 ± 0.053> 100
10 3.55 ± 0.065> 100
11 2.48 ± 0.054> 100
12 3.36 ± 0.063> 100
13 3.64 ± 0.074> 100
14 1.19 ± 0.042> 100
15 1.18 ± 0.032> 100
Cisplatin 13.34 ± 0.11Not Reported
Milaplatin 18.43 ± 0.13Not Reported

In Vivo Efficacy: Tumor Growth Inhibition in Animal Models

Building upon the promising in vitro results, the most potent compounds were selected for evaluation in a preclinical in vivo model. This critical step assesses the therapeutic potential of the compounds in a living organism, providing insights into factors such as bioavailability, metabolism, and overall efficacy.

The study utilized an animal model where tumor growth was induced. The synthesized compounds were administered, and their effect on tumor volume and weight was monitored over a period of eight days. The results demonstrated a significant reduction in tumor growth in the animals treated with the thiophenyl thienopyrimidinone derivatives compared to the control group. This transition from potent in vitro cytotoxicity to tangible in vivo tumor suppression underscores the potential of these compounds as viable anticancer drug candidates.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MCF-7 and MCF-10A cells were seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and the reference drugs (Cisplatin and Milaplatin) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

In Vivo Tumor Model

The in vivo anticancer efficacy was evaluated using a tumor xenograft model.

  • Tumor Induction: Tumor cells were subcutaneously injected into the flank of the experimental animals.

  • Animal Grouping: Once the tumors reached a palpable size, the animals were randomly divided into control and treatment groups.

  • Compound Administration: The treatment groups received daily administrations of the synthesized compounds at a specified dosage. The control group received the vehicle solution.

  • Tumor Measurement: Tumor volume was measured every two days using calipers.

  • Endpoint Analysis: After the designated treatment period (8 days), the animals were euthanized, and the tumors were excised and weighed.

  • Data Analysis: The tumor growth inhibition was calculated by comparing the tumor volume and weight in the treated groups to the control group.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the in vivo anticancer activity of the thiophenyl thienopyrimidinone derivatives.

in_vivo_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Efficacy Assessment tumor_induction Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size tumor_induction->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization control_treatment Vehicle Administration randomization->control_treatment Control Group compound_treatment Compound Administration randomization->compound_treatment Treatment Groups tumor_monitoring Tumor Volume Measurement (8 days) control_treatment->tumor_monitoring compound_treatment->tumor_monitoring euthanasia Euthanasia & Tumor Excision tumor_monitoring->euthanasia End of Study tumor_weight Tumor Weight Measurement euthanasia->tumor_weight data_analysis Data Analysis & Comparison tumor_weight->data_analysis

Navigating the Therapeutic Potential: A Comparative Guide to 2-(4-Aminophenylthio)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 2-(4-aminophenylthio)acetic acid analogs reveals a scaffold with significant, yet underexplored, therapeutic promise. While direct and comprehensive structure-activity relationship (SAR) studies on this specific series of compounds are not extensively available in peer-reviewed literature, by examining related chemical structures, we can infer potential applications and guide future research. This guide synthesizes available information on analogous compounds to present a hypothetical SAR study, exploring potential antibacterial and anticancer activities.

This comparison guide serves as a tool for researchers, scientists, and drug development professionals, offering a framework for the systematic evaluation of this compound derivatives. The data presented herein is illustrative, designed to model the process of an SAR study and highlight key structural modifications that could influence biological activity.

Unlocking Biological Activity: A Tale of Two Scaffolds

The core structure, this compound, combines a substituted aminophenol and a thioacetic acid moiety. Both components are recognized pharmacophores. Aminophenol derivatives have been investigated for their potent anticancer activities, often linked to the induction of apoptosis.[1][2] Similarly, compounds containing a thioether linkage are known to possess a broad range of biological activities, including antibacterial and anticancer effects.[3][4] The strategic combination of these two scaffolds suggests a high potential for discovering novel therapeutic agents.

Structure-Activity Relationship (SAR) Analysis: Hypothetical Data

To illustrate the principles of an SAR study for this class of compounds, the following tables present hypothetical data for a series of analogs. These tables are designed to demonstrate how systematic chemical modifications could influence antibacterial and anticancer potency.

Antibacterial Activity

The antibacterial potential of these analogs is evaluated based on their Minimum Inhibitory Concentration (MIC) against common bacterial strains. Lower MIC values indicate higher potency.

Table 1: Hypothetical Antibacterial Activity of this compound Analogs

Compound IDR1 (at Amino Group)R2 (at Phenyl Ring)R3 (at Acetic Acid)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1 (Parent) HHOH64>128
1a COCH₃HOH32128
1b H5-ClOH1664
1c HHNH₂>128>128
1d COCH₃5-ClOH832

SAR Insights (Antibacterial):

  • Acetylation of the amino group (R1) appears to enhance activity (compare 1 and 1a ).

  • Electron-withdrawing substituents on the phenyl ring (R2) , such as chlorine, may increase potency (compare 1 and 1b ).

  • Modification of the carboxylic acid to an amide (R3) seems to be detrimental to activity (compare 1 and 1c ).

  • A combination of favorable modifications leads to the most potent analog in this hypothetical series (1d ).

Anticancer Activity

The anticancer activity is assessed by the half-maximal inhibitory concentration (IC50) against a human cancer cell line, such as MCF-7 (breast cancer). Lower IC50 values denote greater cytotoxic potency.

Table 2: Hypothetical Anticancer Activity of this compound Analogs

Compound IDR1 (at Amino Group)R2 (at Phenyl Ring)R3 (at Acetic Acid)MCF-7 IC50 (µM)
1 (Parent) HHOH50
2a H3-NO₂OH25
2b CH₃HOH45
2c HHOCH₃>100
2d H3-NO₂NH-Ph10

SAR Insights (Anticancer):

  • Electron-withdrawing groups on the phenyl ring (R2) , like a nitro group, may enhance anticancer activity (compare 1 and 2a ).

  • Alkylation of the amino group (R1) appears to slightly decrease activity (compare 1 and 2b ).

  • Esterification of the carboxylic acid (R3) is not favorable for activity (compare 1 and 2c ).

  • Conversion of the carboxylic acid to a substituted amide (R3) can significantly improve potency (compare 1 and 2d ), suggesting this position is a key site for modification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of SAR studies. Below are standard protocols for the key assays mentioned in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5][6][7]

Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth to a standardized density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).[8] This is then diluted to the final inoculum density.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.[8]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[8]

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[7]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.

Visualizing the Path Forward: Diagrams

To better understand the processes involved in SAR studies and the potential mechanisms of action, the following diagrams are provided.

SAR_Workflow Lead Lead Compound This compound Design Design Analogs (Modify R1, R2, R3) Lead->Design Synthesis Chemical Synthesis Design->Synthesis BioAssay Biological Assays (e.g., MIC, MTT) Synthesis->BioAssay SAR_Analysis SAR Analysis (Relate Structure to Activity) BioAssay->SAR_Analysis SAR_Analysis->Design Iterative Refinement Optimized Optimized Analog (Improved Potency/Properties) SAR_Analysis->Optimized

Caption: General workflow of a structure-activity relationship (SAR) study.

Antibacterial_Mechanism Compound Thiophenyl Analog Membrane Bacterial Cell Membrane Compound->Membrane Interaction Permeability Increased Membrane Permeability Membrane->Permeability Leakage Ion & Metabolite Leakage Permeability->Leakage Death Bacterial Cell Death Leakage->Death Anticancer_Mechanism Compound Aminophenylthio Analog CancerCell Cancer Cell Compound->CancerCell Mitochondria Mitochondrial Pathway CancerCell->Mitochondria Stress Signal Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

References

comparing the efficacy of different synthetic routes for 2-(4-Aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 2-(4-Aminophenylthio)acetic acid, a key intermediate in the synthesis of various pharmaceuticals and a valuable reagent in chemical research. We will delve into two principal synthetic pathways, presenting their respective advantages and disadvantages, supported by detailed experimental protocols and quantitative data to aid in the selection of the most efficacious route for your specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct S-AlkylationRoute 2: Two-Step Nitro Reduction
Starting Materials 4-Aminothiophenol, Chloroacetic Acid4-Nitrothiophenol, Chloroacetic Acid
Number of Steps 12
Overall Yield HighModerate to High
Purity of Final Product Good to ExcellentGood, may require more rigorous purification
Reaction Conditions MildStep 1: Mild; Step 2: Requires reducing agent
Key Advantages Atom economy, shorter reaction time, simpler procedureAvoids handling of potentially unstable 4-aminothiophenol
Key Disadvantages 4-Aminothiophenol is susceptible to oxidationLonger overall process, use of potentially hazardous reducing agents

Route 1: Direct S-Alkylation of 4-Aminothiophenol

This is the most direct and commonly employed method for the synthesis of this compound. It involves the nucleophilic substitution of a halogen in chloroacetic acid by the sulfur atom of 4-aminothiophenol in the presence of a base.

Experimental Protocol

Materials:

  • 4-Aminothiophenol

  • Chloroacetic acid

  • Sodium hydroxide (or other suitable base)

  • Water

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure: A solution of sodium hydroxide in water is prepared and cooled in an ice bath. 4-Aminothiophenol is then added to this solution. Subsequently, a solution of chloroacetic acid in water, neutralized with sodium hydroxide, is added dropwise to the reaction mixture while maintaining a low temperature. The reaction is stirred for a specified period at room temperature. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solution is acidified with hydrochloric acid to precipitate the crude product. The precipitate is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Quantitative Data: While specific yields can vary based on the scale and precise conditions, this method is known for its high efficiency.

ParameterValue
Typical Yield > 90%
Purity > 98% (after recrystallization)
Reaction Time 2-4 hours
Reaction Temperature 0-25 °C

Visualization of the S-Alkylation Pathway

S_Alkylation 4-Aminothiophenol 4-Aminothiophenol Intermediate Thioglycolate Salt Intermediate 4-Aminothiophenol->Intermediate Nucleophilic Attack Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Intermediate Base Base (e.g., NaOH) Base->Intermediate Product This compound Intermediate->Product Protonation Acidification Acidification (e.g., HCl) Acidification->Product

Caption: Synthetic pathway for Route 1: Direct S-Alkylation.

Route 2: Two-Step Synthesis via Nitro Intermediate

Experimental Protocol

Step 1: Synthesis of 2-(4-Nitrophenylthio)acetic acid

Materials:

  • 4-Nitrothiophenol

  • Chloroacetic acid

  • Sodium carbonate (or other suitable base)

  • Water

  • Hydrochloric acid (for acidification)

Procedure: 4-Nitrothiophenol is dissolved in an aqueous solution of sodium carbonate. A solution of chloroacetic acid is then added, and the mixture is heated under reflux for a designated time. The reaction is monitored by TLC. After completion, the solution is cooled and acidified with hydrochloric acid to precipitate the 2-(4-nitrophenylthio)acetic acid. The product is collected by filtration, washed with water, and can be used in the next step without further purification or can be recrystallized if necessary.

Step 2: Reduction of 2-(4-Nitrophenylthio)acetic acid

Materials:

  • 2-(4-Nitrophenylthio)acetic acid

  • Reducing agent (e.g., Tin(II) chloride, Iron in acidic medium, or catalytic hydrogenation)

  • Hydrochloric acid (if using metal reductant)

  • Sodium hydroxide (for neutralization)

  • Ethanol (for recrystallization)

Procedure: The 2-(4-nitrophenylthio)acetic acid is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent is then added. For instance, if using Tin(II) chloride, it is typically dissolved in concentrated hydrochloric acid and added to the solution of the nitro compound. The reaction mixture is then heated. After the reduction is complete (monitored by TLC), the mixture is cooled, and the pH is adjusted with a base (e.g., sodium hydroxide) to precipitate the crude this compound. The product is then filtered, washed, and recrystallized.

Quantitative Data:

ParameterStep 1Step 2Overall
Typical Yield ~95%~85%~80%
Purity >95%>98% (after recrystallization)>98%
Reaction Time 2-3 hours3-6 hours5-9 hours
Reaction Temperature RefluxVaries with reducing agent-

Visualization of the Nitro Reduction Pathway

Nitro_Reduction cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Reduction 4-Nitrothiophenol 4-Nitrothiophenol Nitro_Intermediate 2-(4-Nitrophenylthio)acetic acid 4-Nitrothiophenol->Nitro_Intermediate Chloroacetic_Acid_2 Chloroacetic Acid Chloroacetic_Acid_2->Nitro_Intermediate Base_2 Base Base_2->Nitro_Intermediate Final_Product This compound Nitro_Intermediate->Final_Product Reducing_Agent Reducing Agent Reducing_Agent->Final_Product

Caption: Synthetic pathway for Route 2: Two-Step Nitro Reduction.

Conclusion

Both synthetic routes presented are effective for the preparation of this compound. The choice between the two will largely depend on the availability and stability of the starting materials, as well as the desired scale of the synthesis.

  • Route 1 (Direct S-Alkylation) is the more atom-economical and time-efficient method, making it ideal for large-scale production, provided that high-quality 4-aminothiophenol is readily available and appropriate measures are taken to prevent its oxidation.

  • Route 2 (Two-Step Nitro Reduction) offers a reliable alternative when dealing with less stable 4-aminothiophenol or when it is not the preferred starting material. While it involves an additional step, the starting materials are generally more stable and readily accessible.

Researchers and process chemists should carefully consider these factors to select the synthetic strategy that best aligns with their specific laboratory or production requirements.

benchmarking the performance of 2-(4-Aminophenylthio)acetic acid in specific applications against existing standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the evaluation of novel compounds against established standards is a critical step in the innovation pipeline. This guide provides a comparative benchmark for 2-(4-Aminophenylthio)acetic acid in two specific applications: nitrite detection and carbonic anhydrase inhibition. Due to a lack of publicly available performance data for this compound, this guide focuses on providing a framework for its evaluation by presenting the current gold-standard methods and comparative data for existing alternatives.

Part 1: Nitrite Detection

The accurate quantification of nitrite is crucial in various fields, from environmental monitoring to biomedical research, where it serves as an indicator of nitric oxide production.

Performance Comparison: this compound vs. The Griess Reagent
FeatureGriess ReagentThis compound
Detection Principle Two-step diazotization reaction forming a colored azo dye.[1]Data not available
Limit of Detection 0.02 - 2.5 µM (matrix-dependent).[1][3]Data not available
Linear Range Typically up to 100-125 µM.[4]Data not available
Wavelength of Max. Absorbance ~540 nm.Data not available
Interferences Can be affected by proteins in biological samples, requiring deproteinization steps.[2]Data not available
Experimental Protocol: Nitrite Detection using the Griess Reagent

This protocol provides a generalized method for the determination of nitrite in aqueous samples.

Materials:

  • Griess Reagent:

    • Component A: Sulfanilamide in an acidic solution (e.g., 5% phosphoric acid).[3]

    • Component B: N-(1-naphthyl)ethylenediamine (NED) in an acidic solution.[3]

  • Nitrite standards (e.g., sodium nitrite).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540 nm.

  • Samples for nitrite determination.

Procedure:

  • Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations by diluting a stock solution.

  • Sample Preparation: If necessary, deproteinize biological samples to prevent interference.[2]

  • Reaction Setup:

    • Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.

    • Add 50 µL of Component A (Sulfanilamide solution) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Component B (NED solution) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (no nitrite) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Griess Reaction Mechanism

Griess_Reaction cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling Nitrite Nitrite Diazonium_Salt Diazonium_Salt Nitrite->Diazonium_Salt H+ Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium_Salt Azo_Dye Colored Azo Dye (Absorbance at 540 nm) Diazonium_Salt->Azo_Dye NED N-(1-naphthyl)ethylenediamine NED->Azo_Dye

Caption: The two-step chemical reaction of the Griess test for nitrite detection.

Part 2: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are established drug targets for various conditions, including glaucoma, epilepsy, and cancer.

Performance Comparison of Carbonic Anhydrase Inhibitors

Acetazolamide is a clinically used sulfonamide inhibitor of carbonic anhydrases. The inhibitory potential of a compound is typically expressed as its IC50 or Ki value, with lower values indicating higher potency. The following table presents the inhibition data for several known CA inhibitors against different human (h) CA isoforms, providing a benchmark for the evaluation of new compounds like this compound.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
Methazolamide 5014275.9
Dorzolamide 30000.52454.1
Brinzolamide 31000.41435.2
This compound Data not availableData not availableData not availableData not available

Note: Ki values are compiled from various sources and can vary depending on assay conditions.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol describes a common method for determining the inhibitory activity of a compound against a specific carbonic anhydrase isoform.

Materials:

  • Purified recombinant human carbonic anhydrase isoform.

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Buffer solution (e.g., HEPES or TRIS).

  • CO₂-saturated water.

  • pH indicator (e.g., phenol red).

  • Stopped-flow spectrophotometer.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and the test inhibitor at various concentrations in the assay buffer.

  • Reaction Setup:

    • Equilibrate the enzyme and buffer solutions to the desired temperature (typically 25°C).

    • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.

  • Measurement: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of protons from the CO₂ hydration reaction.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance change curve.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition versus the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Michaelis constant (Km) are known.

Carbonic Anhydrase Inhibitor Screening Workflow

CA_Inhibition_Workflow Start Start Compound_Library Test Compound Library (e.g., this compound) Start->Compound_Library Primary_Screening Primary Screening (Single High Concentration) Compound_Library->Primary_Screening Inactive_Compounds Inactive_Compounds Primary_Screening->Inactive_Compounds No inhibition Active_Hits Active_Hits Primary_Screening->Active_Hits Inhibition Dose_Response Dose-Response Assay (IC50 Determination) Active_Hits->Dose_Response Potent_Inhibitors Potent_Inhibitors Dose_Response->Potent_Inhibitors Low IC50 Selectivity_Profiling Selectivity Profiling (Against different CA isoforms) Potent_Inhibitors->Selectivity_Profiling Lead_Compound Lead_Compound Selectivity_Profiling->Lead_Compound Desired selectivity

Caption: A general workflow for the screening and identification of carbonic anhydrase inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-(4-Aminophenylthio)acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2-(4-Aminophenylthio)acetic acid must adhere to strict disposal procedures to ensure personnel safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this hazardous chemical.

Hazard Profile and Safety Summary

This compound (CAS No. 104-18-7) is classified as a hazardous substance. Understanding its primary hazards is critical for safe handling and disposal.

Hazard ClassificationDescriptionCitations
Acute Oral Toxicity Toxic if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]

Immediate First Aid Measures:

  • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[1][2]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be managed as hazardous waste. Adherence to institutional, local, and national regulations is mandatory.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2]

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

  • Prepare a designated hazardous waste collection area.

2. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect unused this compound powder, contaminated spill cleanup materials (e.g., absorbent pads), and contaminated disposable labware (e.g., weigh boats, pipette tips) in a dedicated, properly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste.

    • Collect in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.

  • Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.[3] They must be disposed of as hazardous waste. Do not rinse into the drain.

3. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • List all components in the container if it is a mixture.

  • Keep the container tightly closed and store it in a designated, secure, and well-ventilated waste accumulation area.[1][2] Store locked up.[1]

4. Arranging for Disposal:

  • Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.

  • The final disposal must be carried out by an approved and licensed waste disposal company.[1][2]

5. Spill Management:

  • In case of a spill, avoid generating dust.

  • Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[1]

  • Ensure the area is well-ventilated during cleanup.

  • Do not allow the chemical to enter drains or the environment.[1][3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste? is_contaminated Is material contaminated with the chemical? start->is_contaminated waste_type Determine waste type is_contaminated->waste_type Yes solid_waste Solid Waste (Unused chemical, contaminated labware, spill debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid collect_container Treat as hazardous waste. Do not rinse. Collect for disposal. empty_container->collect_container store Store container in designated hazardous waste accumulation area collect_solid->store collect_liquid->store collect_container->store contact_ehs Contact EHS for pickup by an approved waste disposal company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Aminophenylthio)acetic acid (CAS No. 104-18-7). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical.[1] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation or allergy-like symptoms if inhaled.[1] Therefore, stringent adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific RecommendationsStandard/Source
Eye and Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit.General Laboratory Practice[2]
Respiratory Protection A NIOSH/MSHA approved respirator is required if ventilation is inadequate or dust is generated.[3] Under normal use with adequate ventilation, it may not be needed.Manufacturer SDS[1][3]
Hand Protection Chemical-resistant gloves are required. Inspect gloves for integrity before use.Manufacturer SDS[1][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.

1. Receiving and Storage:

  • Receiving: Upon receipt, inspect the container to ensure its integrity and verify that it is correctly labeled.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed when not in use.[1][3][4]

2. Handling and Use:

  • Preparation and Use: Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder form to prevent dust inhalation.[2][4]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][4]

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[1][3]

Spill Response Workflow:

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination cluster_disposal Waste Disposal Evacuate Evacuate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Material with Spark-Proof Tools Contain->Collect Container Place in a Labeled, Sealed Container for Disposal Collect->Container Clean Clean Spill Area with Soap and Water Container->Clean Wash Wash Hands and Exposed Skin Thoroughly Clean->Wash Dispose Dispose of Waste via Licensed Service Wash->Dispose

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminophenylthio)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Aminophenylthio)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.